Enniatin A1
Description
This compound has been reported in Fusarium tricinctum with data available.
Enniatins are mycotoxins that appear in nature as a mixture of cyclohexadepsipeptides produced by bacteria, fungi, and plants. They may be found in contaminated cereal crops. Enniatins have various biological activities and can act as enzyme inhibitors, antifungal and antibacterial agents, and immunomodulatory substances. (L1965, A3055)
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUREPXBPJFMOK-CIRFPNLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891864 | |
| Record name | Enniatin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4530-21-6 | |
| Record name | Enniatin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enniatin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENNIATIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39458RI529 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enniatin A1 chemical structure and properties
Enniatin A1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound. It includes a summary of quantitative data, detailed experimental methodologies from cited literature, and visualizations of key biological pathways.
Chemical Structure and Identity
This compound is a cyclic hexadepsipeptide, a class of mycotoxins produced by various species of Fusarium fungi.[1][2] Its structure consists of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues. Specifically, the this compound molecule is formed by the formal cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine unit and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units.[3]
The chemical identity of this compound is defined by the following identifiers:
-
IUPAC Name: (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[3]
-
Synonym: cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal][1]
Physicochemical Properties
This compound is a white powder with the properties summarized in the table below.[1] It is generally soluble in organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is insoluble in water.[1][4] For stable storage, it is recommended to keep the compound sealed at -20°C.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₆₁N₃O₉ | [1][3] |
| Molecular Weight | 667.89 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Purity (typical) | ≥95% to ≥98% | [1][4] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Insoluble in water | [1][4] |
| LogP | 3.74630 | |
| Storage Temperature | -20°C | [4] |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, including cytotoxic, antibiotic, antifungal, and insecticidal properties.[1][4] Its potential as an anticancer agent is an area of active research, attributed to its ability to induce apoptosis in various human cancer cell lines.[1]
Ionophoric Activity and Calcium Homeostasis
Traditionally, enniatins have been classified as ionophores that embed within cellular membranes to transport monovalent cations like K⁺, Na⁺, and Ca²⁺, thereby disrupting cellular ion gradients and mitochondrial function.[3][4] However, recent studies indicate a more nuanced mechanism for this compound. It is suggested that this compound is not a direct Ca²⁺ ionophore but rather induces Ca²⁺ influx through store-operated channels (SOC).[5][6] This process appears to be influenced by the mitochondrial state.[5] Furthermore, this compound can alter mitochondrial function by inducing the opening of the mitochondrial permeability transition pore.[5]
Caption: Proposed mechanism of this compound on calcium homeostasis.
Inhibition of ERK Signaling Pathway
This compound has been demonstrated to induce apoptotic cell death in H4IIE hepatoma cells, a process accompanied by the inhibition of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] Specifically, it diminishes the phosphorylation of ERK (p44/p42), a key step in a pathway crucial for cell proliferation and survival.[4]
Caption: Inhibition of the ERK signaling pathway by this compound.
Other Biological Targets
This compound is also an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism, with a reported IC₅₀ value of 49 μM in rat liver microsomes.
Quantitative Biological Data
The biological effects of this compound have been quantified in various in vitro and in vivo models. The following table summarizes key data points.
| Parameter | Cell Line / Model | Value | Reference(s) |
| IC₅₀ (ACAT Inhibition) | Rat Liver Microsomes | 49 μM | |
| IC₅₀ (Cytotoxicity, 24h) | Caco-2 cells | 12.3 μM | [7] |
| Limit of Quantification (LOQ) | Pig Plasma | 0.1 ng/mL | [8] |
| No-Observed-Adverse-Effect Level (NOAEL, 28-day) | CD1 Mice (Enniatin complex) | 20 mg/kg/day | [9] |
Experimental Protocols
This section details methodologies cited in the literature for the production, purification, quantification, and in vivo evaluation of this compound.
Production and Purification
A common method for producing enniatins involves solid-state fermentation followed by chromatographic purification.
-
Fungal Culture: Fusarium tricinctum is grown on a solid medium, such as corn or potato dextrose broth (PDB).[7][10]
-
Extraction: The fungal culture is extracted with a solvent like hexane.[11]
-
Purification: The crude extract undergoes purification using low-pressure liquid chromatography (LPLC) with a reverse-phase column (e.g., Amberlite XAD-7), followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[7]
-
Verification: The purity and structure of the isolated this compound are confirmed using analytical HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10]
Caption: General workflow for the purification of this compound.
Quantification in Biological Matrices (Pig Plasma)
A sensitive method for quantifying this compound in plasma has been developed using LC-MS/MS.[8]
-
Sample Preparation: A deproteinization step is performed on the plasma sample using acetonitrile.
-
Clean-up: The supernatant is evaporated, and the resulting dry residue is resuspended in an acetonitrile/water solution (e.g., 80/20, v/v).
-
Analysis: The prepared sample is analyzed by liquid chromatography combined with heated electrospray ionization tandem mass spectrometry. The method is validated using matrix-matched calibration graphs.[8]
In Vivo Toxicity Study (28-Day Oral Dose in Mice)
A study evaluating the repeated-dose toxicity of an enniatin complex (containing this compound) was conducted in CD1(ICR) mice.[9]
-
Test Substance: A mixture of Enniatin B, Enniatin B1, and this compound at a ratio of 4:4:1 was administered.
-
Dosing: Male and female mice received daily oral doses of 0 (vehicle), 0.8, 4, and 20 mg/kg body weight for 28 days.
-
Parameters Monitored: In-life parameters, food consumption, body and organ weights, hematology, blood biochemistry, and histopathology were assessed.[9]
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Enniatin - Wikipedia [en.wikipedia.org]
- 3. This compound | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 28-day repeated oral dose toxicity study of enniatin complex in mice [jstage.jst.go.jp]
- 10. antifungal-effects-of-the-bioactive-compounds-enniatins-a-a1-b-b1 - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Enniatin A1 Production by Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Enniatin A1, a cyclic hexadepsipeptide mycotoxin produced by various species of the fungal genus Fusarium. Enniatins, including this compound, are noted for their diverse biological activities, such as antibiotic, insecticidal, and cytotoxic properties, which makes them a subject of interest in drug development and food safety.[1] This guide details the primary Fusarium species responsible for this compound production, the biosynthetic pathway, quantitative production data, and detailed experimental protocols for its analysis.
This compound-Producing Fusarium Species
This compound is one of the most common analogues of the enniatin mycotoxin family found in cereals.[2] Its production is not limited to a single species but is distributed across several species within the Fusarium genus. The primary producers are often associated with plant diseases like Fusarium Head Blight (FHB).
Key Fusarium species known to produce this compound and other enniatins include:
-
Fusarium avenaceum : Frequently cited as a major producer and one of the most prevalent Fusarium species found in grains in certain regions.[3][4]
-
Fusarium tricinctum Species Complex (FTSC) : This complex is a significant source of enniatins.[2][5]
-
Fusarium verticillioides [3]
-
Fusarium proliferatum [3]
-
Fusarium fujikuroi
-
Fusarium oxysporum [3]
-
Fusarium sambucinum Species Complex (FSAMSC) [2]
These species contaminate a wide range of cereal grains, including wheat, barley, and maize, leading to the presence of enniatins in food and feed.[2][6]
Biosynthesis of this compound
Enniatins are synthesized via a non-ribosomal pathway, a common mechanism for producing peptide secondary metabolites in fungi.
The core of enniatin biosynthesis is the multifunctional enzyme Enniatin Synthetase (ESYN1) , a large non-ribosomal peptide synthetase (NRPS) encoded by the esyn1 gene.[1] The synthesis process involves the iterative condensation of two types of building blocks: a D-α-hydroxyisovaleric acid (D-Hiv) and an N-methylated L-amino acid. In the case of this compound, the N-methylated L-amino acid is N-methyl-L-isoleucine.
The ESYN1 enzyme is organized into modules, each containing specific domains that carry out the synthesis in a stepwise manner:
-
Adenylation (A) Domain: This domain selects and activates the specific amino acid (e.g., L-isoleucine) and the hydroxy acid (via a related keto acid) by converting them into adenylates using ATP.
-
N-methyltransferase (N-MT) Domain: Integrated within the amino acid-activating module, this domain methylates the α-amino group of the activated L-amino acid using S-adenosyl-L-methionine (SAM) as a methyl donor.
-
Peptidyl Carrier Protein (PCP) Domain: The activated and modified substrates are then covalently attached to the PCP domain via a phosphopantetheinyl arm.
-
Condensation (C) Domain: This domain catalyzes the formation of an ester bond between the D-Hiv and the N-methyl-L-amino acid to form a dipeptidol unit.
-
Cyclization and Release: The enzyme iteratively forms three of these dipeptidol units and then catalyzes a head-to-tail cyclization to release the final cyclic hexadepsipeptide product, this compound.[1]
Caption: Biosynthesis of this compound by the non-ribosomal enzyme Enniatin Synthetase (ESYN1).
Quantitative Production of this compound
The production levels of this compound can vary significantly depending on the Fusarium species, the specific strain, and the culture or environmental conditions. Below are tables summarizing quantitative data from various studies.
Table 1: this compound Production by Fusarium Species in Culture
| Fusarium Species | Strain(s) | Culture Medium | This compound Concentration (µg/g) | Reference |
| F. avenaceum | 13 strains | Rice | Trace - 94 | [4] |
| F. poae | 1 strain | Rice | Trace | [4] |
| F. tricinctum | 1 strain | Rice | 94 | [4] |
Table 2: this compound Contamination in Natural Substrates
| Substrate | Dominant Fusarium Species | This compound Concentration (µg/g) | Reference |
| Wheat | F. avenaceum | Trace - 6.9 | [4] |
| Feed | Not specified | 8.1 - 13.1 (µg/kg) | [7] |
| Raw Feed Materials | Not specified | 3.4 - 43.9 (µg/kg) | [7] |
Table 3: Analytical Method Performance for this compound Quantification
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| UPLC-PDA-QDa | Agar Plugs | Not specified for A1 | 81.5 | |
| LC-MS/MS | Pig Plasma | 0.1 ng/mL | 95.7 - 105.1 | [8] |
| LC-MS/MS | Animal Feed | 1.0 - 5.0 µg/kg | 90 - 110 | [7] |
| LC-MS/MS | Eggs | 0.42 µg/kg | Not specified | [9] |
| LC-MS/MS | Rat Samples | ≤10 ng/mL | 70 - 106 | [10] |
Experimental Methodologies
Accurate analysis of this compound requires robust protocols for fungal culture, extraction, and quantification. The following sections provide a synthesized methodology based on published literature.
This protocol is for inducing this compound production in a laboratory setting.
-
Strain Activation: Culture the desired Fusarium strain on Potato Dextrose Agar (PDA) and incubate at 25°C for 5-7 days to obtain a viable mycelial culture.
-
Inoculum Preparation: Prepare a spore suspension by flooding the PDA plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
Solid-State Fermentation: Inoculate 100 g of autoclaved rice in a 500 mL Erlenmeyer flask with 2 mL of the spore suspension.
-
Incubation: Incubate the rice culture at 25°C in the dark for 28 days, mixing the flask every few days to ensure even growth.
-
Drying and Milling: After incubation, dry the fungal culture at 60°C overnight and then grind it into a fine powder using a laboratory mill.
This protocol describes a common solvent extraction method suitable for subsequent LC-MS/MS analysis.[7][8][10]
-
Sample Preparation: Weigh 5 g of the milled fungal culture or feed sample into a 50 mL polypropylene centrifuge tube.
-
Extraction Solvent: Add 20 mL of acetonitrile/water (80:20, v/v).
-
Homogenization: Shake vigorously for 60 minutes on a rotary shaker.
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Clean-up (for complex matrices): For feed samples, a dispersive solid-phase extraction (d-SPE) or "QuEChERS" clean-up step may be employed. Add the contents of a commercial d-SPE kit (e.g., containing PSA and C18 sorbents) to the supernatant, vortex for 1 minute, and centrifuge again.[7]
-
Evaporation: Transfer a known volume (e.g., 5 mL) of the final supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 1 mL of injection solvent (e.g., acetonitrile/water, 50:50, v/v) and filter through a 0.22 µm syringe filter into an HPLC vial.[8]
This is the standard method for sensitive and selective quantification of this compound.[8][10]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start at 10% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for this compound (e.g., for the ammonium adduct [M+NH₄]⁺). The specific precursor and product ions should be optimized by infusing a standard solution.
-
Other Parameters: Optimize source temperature, gas flows (nebulizing, drying), and collision energy for maximum signal intensity.
-
-
Quantification: Create a matrix-matched calibration curve using certified this compound standards to account for matrix effects. The concentration in the unknown sample is calculated by comparing its peak area to the calibration curve.
Caption: General experimental workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison between the role of enniatins and deoxynivalenol in Fusarium virulence on different tissues of common wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence of Beauvericin and Enniatins in Wheat Affected by Fusarium avenaceum Head Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ein Technischer Leitfaden zur Biosynthese von Enniatin A1
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 9. November 2025
Zusammenfassung
Enniatine sind eine Familie von zyklischen Hexadepsipeptid-Mykotoxinen, die von verschiedenen Pilzstämmen der Gattung Fusarium produziert werden.[1][2] Diese Sekundärmetaboliten weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibiotische, insektizide, antifungale und zytotoxische Eigenschaften, was sie zu interessanten Molekülen für die pharmazeutische Forschung macht.[3][4] Enniatin A1 ist ein wichtiges Analogon innerhalb dieser Familie, das sich durch die spezifische Sequenz seiner Bausteine auszeichnet.
Dieser technische Leitfaden bietet einen detaillierten Einblick in den Biosyntheseweg von this compound. Der Schwerpunkt liegt auf der zentralen Rolle der Enniatin-Synthetase (ESYN1), einem multifunktionalen Enzym, das als nicht-ribosomale Peptidsynthetase (NRPS) fungiert.[5] Es werden die einzelnen enzymatischen Schritte, die beteiligten Vorläufermoleküle und die zugrunde liegende modulare Architektur des Syntheseprozesses erläutert. Darüber hinaus werden quantitative Produktionsdaten zusammengefasst und detaillierte experimentelle Protokolle für die Kultivierung, Extraktion und Analyse von this compound bereitgestellt. Visuelle Darstellungen der Biosynthese und experimenteller Arbeitsabläufe ergänzen die technischen Beschreibungen, um ein umfassendes Verständnis dieses komplexen biochemischen Weges zu ermöglichen.
Der Biosyntheseweg von this compound
Die Synthese von this compound ist ein mehrstufiger Prozess, der von dem einzelnen, großen multifunktionalen Enzym Enniatin-Synthetase (ESYN1) mit einer Molekülmasse von etwa 347 kDa katalysiert wird.[3][6][7] Der Prozess folgt der Logik der nicht-ribosomalen Peptidsynthese (NRPS), die eine modulare, fließbandähnliche Produktion ermöglicht.[8][9][10]
Vorläufermoleküle
Für die Synthese von this compound werden zwei Hauptbausteine benötigt:
-
D-α-Hydroxyisovaleriansäure (D-Hiv): Diese Hydroxysäure wird aus der Aminosäure L-Valin gewonnen. Der erste Schritt ist eine Desaminierung von L-Valin zu 2-Ketoisovaleriansäure, gefolgt von einer Reduktion durch die Ketoisovalerat-Reduktase (KivR), um D-Hiv zu bilden.[11]
-
N-Methyl-L-Isoleucin: Die proteinogene Aminosäure L-Isoleucin dient als direkter Vorläufer. Die N-Methylierung erfolgt direkt am Enzymkomplex.
Der enzymatische Zyklus der Enniatin-Synthetase (ESYN1)
Die ESYN1 ist ein Monomer, das alle katalytischen Schritte intramolekular durchführt.[6] Die Synthese erfolgt iterativ, wobei eine Didepsipeptid-Einheit dreimal gebildet und zur finalen Hexadepsipeptid-Struktur zusammengesetzt wird.[3][12]
Der Prozess lässt sich in fünf Kernschritte unterteilen:[5]
-
Aktivierung der Bausteine: Zwei Adenylierungs-Domänen (A-Domänen) aktivieren die beiden Vorläufer – D-Hiv und L-Isoleucin – durch Bildung von Acyl-Adenylat-Intermediaten unter ATP-Verbrauch.
-
Transfer und N-Methylierung: Die aktivierten Säuren werden auf spezifische Thiolierungs-Domänen (T-Domänen), auch Peptidyl-Carrier-Proteine (PCP) genannt, übertragen. Das an die T-Domäne gebundene L-Isoleucin wird anschließend durch eine integrierte N-Methyltransferase-Domäne (M-Domäne) methyliert, wobei S-Adenosylmethionin (SAM) als Methylgruppendonor dient.
-
Kondensation zur Didepsipeptid-Einheit: Eine Kondensations-Domäne (C-Domäne) katalysiert die Bildung einer Esterbindung zwischen dem D-Hiv und dem N-Methyl-L-Isoleucin, wodurch die erste Didepsipeptid-Einheit entsteht.
-
Elongation und Zyklisierung: Dieser Prozess wird iterativ wiederholt. Die Didepsipeptid-Einheit wird mit zwei weiteren Einheiten zu einem linearen Hexadepsipeptid verlängert.
-
Freisetzung des zyklischen Produkts: Eine finale C-Domäne katalysiert die intramolekulare Zyklisierung des linearen Vorläufermoleküls, was zur Freisetzung von this compound führt.
Die geringe Substratspezifität der ESYN1 für die L-Aminosäure-Komponente ermöglicht die Inkorporation verschiedener verzweigtkettiger Aminosäuren wie Valin oder Leucin, was zur Produktion einer Vielzahl von Enniatin-Analoga (z.B. Enniatin A, B, B1) durch denselben Organismus führt.[3]
Quantitative Daten
Die Produktion von Enniatinen variiert stark je nach Pilzstamm, Kulturbedingungen und Nährmedium.[7] Quantitative Analysen sind entscheidend für die Optimierung der Fermentationsprozesse und die Bewertung der biologischen Aktivität.
Tabelle 1: Produktionsausbeuten und analytische Parameter für Enniatine
| Parameter | Wert | Spezies/Bedingung | Referenz |
| Produktion | |||
| Enniatin A | 0,3–0,6 µg/g | Fusarium spp. auf Agar | [5] |
| This compound | 2,0–4,0 µg/g | Fusarium spp. auf Agar | [5] |
| Enniatin B | 1,9–3,8 µg/g | Fusarium spp. auf Agar | [5] |
| Enniatin B1 | 5,4–10,8 µg/g | Fusarium spp. auf Agar | [5] |
| Analytik | |||
| Wiederfindungsrate (Enniatin A) | 80,6 % | Extraktion von Agar | [5] |
| Wiederfindungsrate (this compound) | 81,5 % | Extraktion von Agar | [5] |
| Wiederfindungsrate (Enniatin B) | 78,3 % | Extraktion von Agar | [5] |
| Wiederfindungsrate (Enniatin B1) | 84,0 % | Extraktion von Agar | [5] |
| Quantifizierungsgrenze (LOQ) | Siehe Originalquelle | UPLC/PDA | [5] |
Tabelle 2: Zytotoxizitätsdaten von this compound und verwandten Analoga
| Verbindung | IC₅₀-Wert (µM) | Zelllinie | Assay | Referenz |
| This compound | 12,3 | Caco-2 (humane Kolon-Adenokarzinom-Zellen) | MTT-Assay | [13][14] |
| Enniatin B1 | 19,5 | Caco-2 (humane Kolon-Adenokarzinom-Zellen) | MTT-Assay | [13][14] |
Experimentelle Protokolle
Die Untersuchung der Enniatin-Biosynthese erfordert standardisierte Methoden zur Kultivierung der produzierenden Organismen sowie zur Extraktion, Reinigung und Analyse der Zielverbindungen.
Protokoll: Kultivierung von Fusarium tricinctum zur Enniatin-Produktion
Dieses Protokoll beschreibt die Kultivierung in Flüssigmedium zur Produktion von Enniatinen.
-
Stammvorbereitung: Verwendung eines lyophilisierten Stammes von Fusarium tricinctum (z.B. CECT 20150). Rehydrierung und Kultivierung auf Potato Dextrose Agar (PDA) bei 25 °C für 7 Tage zur Gewinnung einer aktiven Kultur.
-
Inokulum-Präparation: Aus der PDA-Kultur werden Sporensuspensionen oder Myzel-Agar-Plugs zur Inokulation der Flüssigkultur entnommen.
-
Fermentation:
-
Medium: Potato Dextrose Broth (PDB).
-
Inokulation: Inokulation von 250-ml-Erlenmeyerkolben, die 100 ml PDB enthalten, mit dem vorbereiteten Inokulum.
-
Inkubation: Inkubation der Kolben bei 25 °C für 21 Tage unter statischen Bedingungen oder bei leichtem Schütteln (z.B. 150 rpm), um das Myzelwachstum zu fördern.
-
-
Ernte: Nach Abschluss der Inkubation wird die Kultur geerntet. Das Myzel wird vom Kulturfiltrat durch Filtration (z.B. durch Filterpapier) getrennt. Beide Fraktionen (Myzel und Filtrat) sollten für die Extraktion aufbewahrt werden, da Enniatine sowohl intra- als auch extrazellulär vorkommen können.[15][16]
Protokoll: Extraktion und Reinigung von Enniatinen
Dieses Protokoll beschreibt eine mehrstufige Reinigungsmethode, um Enniatine aus Kultur-Extrakten zu isolieren.[13][14]
-
Extraktion:
-
Das Kulturfiltrat wird mit einem gleichen Volumen eines organischen Lösungsmittels (z.B. Methanol oder Acetonitril) versetzt und intensiv gemischt.
-
Das Myzel wird separat mit demselben Lösungsmittel extrahiert, oft unter Verwendung von Ultraschall oder Homogenisierung, um die Zellwände aufzubrechen.
-
Die organischen Extrakte werden vereinigt und unter reduziertem Druck (Rotationsverdampfer) zur Trockne eingedampft.
-
-
Festphasenextraktion (SPE) / Low-Pressure Liquid Chromatography (LPLC):
-
Der getrocknete Rohextrakt wird in einer minimalen Menge Methanol gelöst.
-
Der gelöste Extrakt wird auf eine mit Amberlite XAD-7 (oder einer C18-Kartusche) gepackte Säule geladen.
-
Die Säule wird zunächst mit Wasser oder einem Wasser/Methanol-Gemisch mit niedrigem Methanolanteil gewaschen, um polare Verunreinigungen zu entfernen.
-
Die Enniatine werden mit einem Lösungsmittelgradienten von Wasser/Methanol oder Wasser/Acetonitril eluiert. Fraktionen werden gesammelt.
-
-
Semipräparative HPLC:
-
Die enniatinhaltigen Fraktionen aus dem vorherigen Schritt werden mittels analytischer HPLC (mit Diodenarray-Detektor, DAD) überprüft.
-
Die Fraktionen, die die höchsten Konzentrationen der Ziel-Enniatine enthalten, werden gepoolt und auf eine semipräparative HPLC-Säule (z.B. C18) injiziert.
-
Mobile Phase: Ein Gradient aus Acetonitril und Wasser wird typischerweise verwendet.
-
Die einzelnen Peaks, die Enniatin A, A1, B und B1 entsprechen, werden getrennt gesammelt.[15]
-
-
Verifizierung:
-
Die Reinheit und Identität der isolierten Verbindungen wird mittels analytischer HPLC und Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bestätigt.[13]
-
Fazit
Die Biosynthese von this compound ist ein Paradebeispiel für die Effizienz und Komplexität der nicht-ribosomalen Peptidsynthese in Pilzen. Die multifunktionale Enniatin-Synthetase (ESYN1) agiert als eine molekulare Fabrik, die aus einfachen Vorläufern hochkomplexe, biologisch aktive Moleküle herstellt. Ein tiefgreifendes Verständnis dieses Weges ist für die synthetische Biologie von großer Bedeutung, da es Möglichkeiten zur gentechnischen Veränderung von NRPS-Systemen eröffnet, um neue, pharmazeutisch relevante Depsipeptide zu erzeugen ("precursor-directed biosynthesis").[3][17] Die hier vorgestellten quantitativen Daten und detaillierten Protokolle bieten eine solide Grundlage für Forscher, die sich mit der Produktion, Charakterisierung und Anwendung von Enniatinen befassen, und unterstreichen das Potenzial dieser Naturstoffe für die zukünftige Arzneimittelentwicklung.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enniatin synthetase is a monomer with extended structure: evidence for an intramolecular reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enniatin Production by Fusarium Strains and Its Effect on Potato Tuber Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Assembly-Line Enzymology of Nonribosomal Peptide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal effects of the bioactive compounds enniatins A, A(1), B, B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antifungal-effects-of-the-bioactive-compounds-enniatins-a-a1-b-b1 - Ask this paper | Bohrium [bohrium.com]
- 17. Directed biosynthesis of new enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Enniatin A1: A Technical Whitepaper on its Emergence as a Potent Anticancer Agent
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enniatin A1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is rapidly gaining attention in the oncology field as a promising anticancer agent.[1] Originally identified as a food contaminant, recent research has unveiled its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer properties, supported by quantitative data and detailed experimental methodologies. Key mechanisms include the induction of mitochondrial-mediated apoptosis, disruption of critical pro-survival signaling pathways such as ERK and NF-κB, and novel activities including the inhibition of the Hsp90 chaperone and modulation of the tumor immune microenvironment.[2][3] This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Molecular Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, targeting several core processes that are critical for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism of this compound is the induction of programmed cell death, or apoptosis. Studies have shown that treatment with this compound leads to significant increases in caspase 3/7 activity and subsequent nuclear fragmentation, which are hallmark indicators of apoptosis.[2][4] This process is tightly linked to mitochondrial dysfunction. This compound disrupts the mitochondrial membrane potential (MMP), promotes the opening of the mitochondrial permeability transition pore (mPTP), and uncouples oxidative phosphorylation.[5][6][7][8] These events trigger the release of pro-apoptotic factors, leading to the activation of the caspase cascade and execution of cell death.[9]
Disruption of Pro-Survival Signaling Pathways
This compound has been demonstrated to interfere with key signaling cascades that cancer cells rely on for growth and survival.
-
ERK Signaling: The compound effectively decreases the activation of the extracellular regulated protein kinase (ERK), a crucial component of the MAPK pathway that is frequently hyperactivated in cancer to promote cell proliferation.[2][4][10]
-
NF-κB Signaling: this compound can moderately inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α), a pathway critical for inflammation, cell survival, and chemoresistance.[2][4]
-
Hsp90 Inhibition: More recent discoveries have identified this compound as a novel inhibitor of Heat Shock Protein 90 (Hsp90).[3][11] By targeting Hsp90, this compound destabilizes a wide range of oncogenic client proteins (such as CDK4, ILK, and phospho-AKT) without inducing the heat shock response (HSR), a common limitation of other Hsp90 inhibitors.[3] This inhibition also leads to the degradation of the immune checkpoint protein PD-L1.[3]
Alteration of Cellular Homeostasis
-
Calcium Flux and ROS Production: this compound disrupts intracellular calcium (Ca2+) homeostasis by inducing Ca2+ influx through store-operated channels (SOCs).[5] This disruption, along with its effects on mitochondria, contributes to the generation of reactive oxygen species (ROS), which can inflict oxidative damage and trigger cell death pathways.[12]
-
Cell Cycle Arrest: While more extensively studied for the related Enniatin B1, enniatins are known to interfere with cell cycle progression.[13] Evidence suggests that these compounds can cause an arrest in the G0/G1 or G2/M phases, preventing cancer cells from dividing.[14][15]
Modulation of the Tumor Immune Microenvironment
In preclinical models of triple-negative breast cancer, this compound has been shown to induce immunogenic cell death (ICD).[3] This process transforms dying cancer cells into an adjuvant that stimulates an anti-tumor immune response. By causing the degradation of PD-L1 and activating the CX3CR1 chemokine receptor pathway, this compound promotes the infiltration and activity of cytotoxic CD8+ T cells within the tumor, overcoming local immunosuppression.[3]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are summarized below. It is important to note that values can differ based on the specific cell line and the cytotoxicity assay employed.
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 Value (µM) | Reference |
| H4IIE | Hepatoma | Not Specified | ~ 1.0 - 2.5 | [2][4] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | ~ 10 - 25 | [2][4] |
| HepG2 | Hepatocellular Carcinoma | Alamar Blue | 14.9 | [16] |
| HepG2 | Hepatocellular Carcinoma | BrdU | 3.4 | [16] |
| HepG2 | Hepatocellular Carcinoma | MTT | 2.6 | [14] |
| C6 | Glioma | Not Specified | ~ 10 - 25 | [2][4] |
| MRC-5 | Fetal Lung Fibroblast | BrdU | 0.6 - 1.1 | [16][17] |
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the anticancer effects of this compound.
General Experimental Workflow
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Caspase-Glo® 3/7 Assay)
This luminescent assay measures caspase-3 and -7 activities, key biomarkers of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) to determine the fold-change in caspase activity.
Western Blotting for ERK Phosphorylation
This technique is used to detect changes in the activation state of specific proteins.
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and express the level of p-ERK relative to total ERK.
Conclusion and Future Directions
This compound has demonstrated significant potential as a multifaceted anticancer agent. Its ability to induce apoptosis, inhibit critical oncogenic signaling, and modulate the immune system provides a strong rationale for its continued development.[2][3] The quantitative data clearly indicate potent activity in the low micromolar range against several cancer types.[2][16]
Future research should focus on:
-
In Vivo Efficacy: Expanding preclinical studies in various animal models to assess systemic efficacy, pharmacokinetics, and safety.[3]
-
Combination Therapies: Investigating synergistic effects when combined with standard chemotherapies or immunotherapies.
-
Target Deconvolution: Further elucidating the direct molecular binding targets to better understand its polypharmacological effects.
-
Structural Optimization: Exploring medicinal chemistry approaches to synthesize analogues with improved potency, selectivity, and drug-like properties.
The comprehensive evidence presented in this guide underscores the promise of this compound as a lead compound for a new generation of cancer therapeutics.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enniatin A inhibits the chaperone Hsp90 and unleashes the immune system against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. The Fusarium mycotoxins enniatins and beauvericin cause mitochondrial dysfunction by affecting the mitochondrial volume regulation, oxidative phosphorylation and ion homeostasis [hero.epa.gov]
- 8. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enniatin exerts p53-dependent cytostatic and p53-independent cytotoxic activities against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, enniatin B1 and beauvericin on HepG2: Evaluation of toxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
Enniatin A1: A Comprehensive Technical Guide on its Discovery, History, and Biological Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin A1 is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, a group of secondary metabolites primarily produced by various species of Fusarium fungi.[1][2] First described in the 1940s, the enniatins have garnered significant scientific interest due to their diverse biological activities, including antibiotic, insecticidal, antifungal, and cytotoxic properties.[1][2] this compound, in particular, has emerged as a molecule of interest in cancer research due to its potent cytotoxic effects against various cancer cell lines and its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its study, and an in-depth look at its mechanisms of action.
Discovery and History
The journey of the enniatins began in 1947 when Gäumann and his colleagues isolated a crystalline antibiotic substance, which they named Enniatin, from the fungus Fusarium orthoceras var. enniatinum.[3] This initial discovery paved the way for the identification and characterization of a series of related compounds. Enniatins are structurally defined as cyclohexadepsipeptides, composed of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues.[2][4]
This compound is a specific analogue within this family, and its structure was elucidated through subsequent chemical and spectroscopic analyses. It is formally derived from the cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine unit and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units. The enniatins, including this compound, are biosynthesized by a large multifunctional enzyme known as enniatin synthetase.[2]
Initially recognized for their antimicrobial properties, the focus on enniatins has shifted over the years towards their potential as anticancer agents, driven by numerous studies demonstrating their cytotoxic activity against a range of cancer cell lines.[1][5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₆₁N₃O₉ | [1] |
| Molecular Weight | 667.89 g/mol | [1] |
| CAS Number | 4530-21-6 | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Insoluble in water. | [1][3] |
| Storage Temperature | -20°C | [1][3] |
Biological Activity and Cytotoxicity
This compound exhibits a broad spectrum of biological activities, with its cytotoxic and potential anticarcinogenic properties being the most extensively studied.[4] It has been shown to induce apoptosis in various cancer cell lines.[5][6] The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the assay method used.
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference(s) |
| H4IIE (Rat Hepatoma) | Not specified | ~1-2.5 | Not specified | [5][6] |
| Caco-2 (Human Colorectal Adenocarcinoma) | MTT | 12.3 | 24 hours | [7] |
| HepG2 (Human Hepatocellular Carcinoma) | Not specified | ~10-25 | Not specified | [5][6] |
| C6 (Rat Glioma) | Not specified | ~10-25 | Not specified | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound from Fusarium Culture
This protocol is adapted from methodologies described for the extraction and purification of enniatins from Fusarium species.[7][8]
1. Fungal Culture and Mycelia Extraction:
-
Cultivate a high-yielding strain of a Fusarium species known to produce this compound (e.g., Fusarium tricinctum) on a suitable solid medium like corn or in a liquid fermentation culture.[7]
-
After an appropriate incubation period (e.g., 21 days), harvest the fungal mycelia.
-
Dry the mycelia and extract with dichloromethane or methanol.[7][8]
-
Partition the crude extract between hexane and a methanol/water mixture.[8]
2. Low-Pressure Liquid Chromatography (LPLC):
-
Subject the crude enniatin mixture to LPLC on a reverse-phase Amberlite XAD-7 column for initial fractionation.[7]
3. High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the enniatin-containing fractions using semi-preparative HPLC.
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 150 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, start with a 65:35 (v/v) acetonitrile:water mixture, hold for 5 minutes, then linearly increase the acetonitrile concentration to 70% over 10 minutes.[9]
-
Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is generally used.[9]
-
Detection: Monitor the elution profile using a diode array detector (DAD) or a mass spectrometer (MS).
-
Collect the fractions corresponding to the this compound peak.
4. Purity and Structural Confirmation:
-
Confirm the purity and identity of the isolated this compound using analytical HPLC-MS/MS.[7]
Cytotoxicity Assays
The following are generalized protocols for commonly used cytotoxicity assays to evaluate the effect of this compound on cancer cell lines.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [3][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of approximately 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
2. BrdU (5-bromo-2'-deoxyuridine) Assay: [10]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a period to allow for its incorporation into newly synthesized DNA (typically 2-24 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop a colorimetric signal.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the amount of BrdU incorporated, reflecting cell proliferation.
3. Alamar Blue (Resazurin) Assay: [6]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Alamar Blue Addition: Add Alamar Blue reagent (resazurin) to each well (typically 10% of the culture volume).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Fluorescence or Absorbance Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).
-
Data Analysis: The signal is proportional to the number of viable, metabolically active cells.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Two of the most prominent are the ERK/MAPK pathway and the store-operated calcium entry pathway.
Inhibition of the ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to decrease the activation of ERK (p44/p42).[4] This inhibition is thought to contribute to its pro-apoptotic and anti-proliferative effects.
Caption: Inhibition of the ERK/MAPK signaling pathway by this compound.
Modulation of Store-Operated Calcium Entry (SOCE)
Recent studies have revealed that this compound is not a classical ionophore but rather modulates intracellular calcium (Ca²⁺) homeostasis by affecting store-operated calcium entry (SOCE).[11] SOCE is a critical Ca²⁺ influx pathway activated in response to the depletion of Ca²⁺ stores in the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1. This compound has been found to induce Ca²⁺ influx through store-operated channels.[11] This dysregulation of calcium homeostasis can trigger downstream events leading to apoptosis.
Caption: Modulation of Store-Operated Calcium Entry (SOCE) by this compound.
Conclusion
This compound, a mycotoxin with a rich history of scientific investigation, continues to be a molecule of significant interest, particularly in the field of oncology. Its ability to induce cytotoxicity in cancer cells through the modulation of critical signaling pathways like ERK/MAPK and intracellular calcium homeostasis highlights its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a foundational understanding of this compound, from its discovery to its molecular mechanisms of action, and offers detailed experimental protocols to aid researchers in their exploration of this fascinating natural product. Further research is warranted to fully elucidate its therapeutic potential and to develop strategies to harness its potent biological activities for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput UHPLC-MS/MS method for the analysis of Fusarium and Alternaria toxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of Beauvericin and Enniatins in Wheat Affected by Fusarium avenaceum Head Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. STIM1 gates the store-operated calcium channel ORAI1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pervasive Presence of Enniatin A1 in Cereals: A Technical Guide for Researchers
An In-depth Examination of its Natural Occurrence, Analytical Determination, and Toxicological Implications
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of Enniatin A1, a prominent emerging mycotoxin, in a variety of cereal grains. It is intended for researchers, scientists, and drug development professionals investigating the impact of mycotoxins on food safety and human health. This document summarizes quantitative data on this compound contamination, details experimental protocols for its detection, and visualizes its known biological signaling pathways.
Introduction
Enniatins are a class of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species, which are common fungal contaminants of cereal crops worldwide.[1][2] Among the various enniatin analogues, this compound (ENN A1) is frequently detected in cereals such as wheat, barley, oats, and maize.[1][3] Due to their ionophoric properties, enniatins can disrupt cellular ion homeostasis, leading to a range of cytotoxic effects.[2][4] This guide focuses specifically on this compound, providing a technical resource for its study.
Data Presentation: Quantitative Occurrence of this compound in Cereals
The contamination of cereals with this compound is a global concern, with significant geographical variations in prevalence and concentration.[3] The following tables summarize quantitative data from various studies on the occurrence of this compound in different cereals.
Table 1: Occurrence of this compound in Wheat
| Region/Country | No. of Samples | Positive Samples (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |
| Europe | - | 56.56% (of cereal and cereal-derived) | - | - | [3] |
| Spain | - | - | - | 814,420 (in a rice sample) | [5] |
| Norway | 80 | - | - | - | [1] |
Table 2: Occurrence of this compound in Barley
| Region/Country | No. of Samples | Positive Samples (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |
| Norway | 75 | - | - | - | [1] |
| China (Tibet) | - | Detected | - | - | [6] |
Table 3: Occurrence of this compound in Oats
| Region/Country | No. of Samples | Positive Samples (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |
| Norway | 73 | - | - | - | [1] |
| - | - | 10% (samples with ≥100 µg/kg) | - | - | [7] |
Table 4: Occurrence of this compound in Maize
| Region/Country | No. of Samples | Positive Samples (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |
| Europe | 158 (maize silage) | - | 2.45 - 7.07 | 555 | [3] |
Experimental Protocols: Determination of this compound in Cereals
The accurate quantification of this compound in complex cereal matrices requires robust analytical methodologies. The most common and reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Extraction and Clean-up
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction of this compound from cereal samples.[8]
-
Homogenization: Grind a representative sample of the cereal to a fine powder.
-
Extraction:
-
Weigh 1 g of the homogenized sample into a 15-mL centrifuge tube.[8]
-
Add internal standards, such as [15N3]-ENN A1, for accurate quantification.[8]
-
Add 5 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v).[9]
-
Vortex vigorously for 1 minute.
-
Add QuEChERS salts (e.g., magnesium sulfate and sodium acetate) to induce phase separation.
-
Vortex again and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add a mixture of d-SPE sorbents (e.g., PSA, C18, and magnesium sulfate) to remove interfering matrix components.
-
Vortex and centrifuge.
-
Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like ammonium formate or formic acid to improve ionization.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.[8]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification and confirmation.
-
Mandatory Visualization
Biosynthesis of Enniatins in Fusarium
Enniatins are synthesized by a large multifunctional enzyme called enniatin synthetase (ESYN1), a non-ribosomal peptide synthetase (NRPS).[10][11] The biosynthesis involves the condensation of D-α-hydroxyisovaleric acid and N-methyl-L-amino acids.
Caption: Biosynthetic pathway of this compound by the enniatin synthetase (ESYN1) enzyme.
Experimental Workflow for this compound Analysis
The following diagram illustrates the typical workflow for the analysis of this compound in cereal samples.
Caption: A typical experimental workflow for the quantification of this compound in cereals.
Signaling Pathways Affected by this compound
This compound has been shown to induce apoptosis and inhibit cell proliferation through its effects on specific signaling pathways.
Caption: Signaling pathways affected by this compound, leading to apoptosis and inhibition of cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Untargeted Metabolomics Approach Correlated Enniatin B Mycotoxin Presence in Cereals with Kashin–Beck Disease Endemic Regions of China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a high-throughput UHPLC-MS/MS method for the analysis of Fusarium and Alternaria toxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Enniatin A1: A Comprehensive Physicochemical and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin A1 is a cyclic hexadepsipeptide belonging to the enniatin family of mycotoxins produced by various species of Fusarium fungi.[1] These compounds are notable for their diverse biological activities, including ionophoric, antimicrobial, and potential anticancer properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for its analysis, and a summary of its known biological interactions, with a focus on its impact on cellular signaling pathways.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for its handling, formulation, and interpretation of its biological activity.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₁N₃O₉ | [1] |
| Molecular Weight | 667.9 g/mol | [1] |
| CAS Number | 4530-21-6 | [2] |
| Appearance | White powder | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |
| Methanol | Soluble | [2][3] |
| Ethanol | Soluble | [2][3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Water | Insoluble | [2] |
Table 3: Computed Physicochemical Parameters of this compound
| Parameter | Value | Source |
| XLogP3 | 7.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 667.44078053 Da | [1] |
| Topological Polar Surface Area | 139 Ų | [1] |
Experimental Protocols
Determination of Solubility (Qualitative)
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound (solid powder)
-
Solvents of interest (e.g., DMSO, ethanol, methanol, water)
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Weigh a small, known amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Add a small volume of the solvent to be tested (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates solubility at that concentration.
-
If the compound is not fully dissolved, incrementally add more solvent and repeat the vortexing step until the solid is completely dissolved or a definitive insolubility is determined.
-
The solubility can be expressed qualitatively (soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., soluble at 10 mg/mL).
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General Procedure:
-
Sample Preparation: The sample containing this compound is extracted with an appropriate organic solvent (e.g., acetonitrile, methanol). The extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: The prepared sample is injected into the HPLC system. A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both of which may be modified with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. This compound is typically detected in positive ion mode as an adduct, such as [M+H]⁺ or [M+NH₄]⁺. The precursor ion is then fragmented in the collision cell, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
Biological Activity and Signaling Pathways
This compound is a well-documented ionophore, capable of forming complexes with metal cations and transporting them across biological membranes. This disruption of ion homeostasis is a primary mechanism of its cytotoxic effects.
One of the key signaling pathways affected by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.
Inhibition of the MAPK/ERK Signaling Pathway
This compound has been shown to inhibit the phosphorylation of ERK (p44/p42), a critical step in the activation of this pathway.[4] The MAPK/ERK pathway is centrally involved in regulating cell proliferation, differentiation, and survival.[5] By inhibiting ERK activation, this compound can disrupt these fundamental cellular processes, leading to the induction of apoptosis (programmed cell death).[4]
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow Example
The following diagram illustrates a general workflow for investigating the physicochemical and biological properties of this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound presents a compelling profile for researchers in natural products chemistry and drug development. Its well-defined chemical structure and ionophoric properties are directly linked to its significant biological effects, including the modulation of critical cellular signaling pathways like the MAPK/ERK cascade. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this fascinating mycotoxin. Future research should focus on obtaining more detailed spectroscopic data and exploring its in vivo efficacy and safety profiles.
References
- 1. This compound | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. agscientific.com [agscientific.com]
- 4. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Enniatin A1: A Technical Guide to its Molecular Interactions and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enniatin A1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant attention for its diverse biological activities, including cytotoxic, antimicrobial, and insecticidal properties.[1] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and its impact on cellular signaling pathways. While direct, high-throughput screening for its binding partners remains an area for further investigation, a substantial body of research has elucidated its downstream effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling cascades to serve as a comprehensive resource for researchers in drug discovery and toxicology.
Known Molecular Effects and Cellular Consequences
This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on its ionophoric nature, which leads to the disruption of ion homeostasis, mitochondrial dysfunction, and the induction of apoptosis.[2][3]
Ionophoric Activity and Disruption of Ion Homeostasis
This compound functions as an ionophore, a lipid-soluble molecule that can transport ions across cellular membranes. This activity disrupts the crucial electrochemical gradients necessary for normal cellular function.
Induction of Apoptosis
A primary consequence of this compound exposure is the induction of programmed cell death, or apoptosis.[1][4] This is a key factor in its cytotoxic activity against various cell lines. The apoptotic cascade is initiated through both mitochondrial-dependent and independent pathways.
-
Mitochondrial Dysfunction: this compound targets mitochondria, leading to a decrease in mitochondrial membrane potential (MMP) and the opening of the mitochondrial permeability transition pore (mPTP).[5][6][7] This disruption results in the release of pro-apoptotic factors into the cytoplasm.
-
Caspase Activation: The apoptotic signaling cascade converges on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[4]
Alteration of Calcium Signaling
This compound significantly impacts intracellular calcium (Ca²⁺) homeostasis. It has been shown to induce a Ca²⁺ influx, in part through store-operated calcium channels (SOCs), leading to elevated cytosolic calcium levels which can trigger various downstream signaling events, including apoptosis.[5][6][7]
Modulation of Signaling Pathways
This compound has been demonstrated to influence key signaling pathways involved in cell proliferation and survival.
-
ERK Signaling: Studies have shown that this compound can decrease the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that is often associated with cell proliferation.[4]
-
NF-κB Signaling: this compound has also been reported to moderately inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cell survival.[4]
Quantitative Data
The cytotoxic effects of this compound have been quantified in various cell lines, with IC50 values varying depending on the cell type and the assay used.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| H4IIE Hepatoma | - | - | ~1-2.5 | [4] |
| HepG2 Hepatoma | - | - | ~10-25 | [4] |
| C6 Glioma | - | - | ~10-25 | [4] |
| SH-SY5Y Neuroblastoma | - | - | 2.0 | |
| Caco-2 | MTT | 24 | 14.8 | |
| Caco-2 | MTT | 48 | 7.7 | |
| Caco-2 | MTT | 72 | 1.3 | |
| MRC-5 Fibroblast | BrdU | - | ~2.6-4.2 | [8] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Experimental Workflow for Investigating this compound-Induced Cytotoxicity and Apoptosis
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the molecular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[9]
Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release intracellular contents.
-
Substrate Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.[10]
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the caspase-3/7 activity.[10]
Mitochondrial Membrane Potential (MMP) Assay (TMRM Staining)
-
Cell Staining: Incubate cells with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria.[11][12]
-
Treatment: Treat the stained cells with this compound.
-
Imaging/Flow Cytometry: Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in TMRM fluorescence indicates a loss of MMP.[11][12]
Western Blot for ERK Phosphorylation
-
Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion and Future Directions
This compound is a potent mycotoxin with significant cytotoxic effects mediated through the disruption of ion homeostasis, induction of mitochondrial-dependent apoptosis, and modulation of key cellular signaling pathways. While its downstream effects are increasingly well-characterized, a critical knowledge gap remains in the comprehensive identification of its direct molecular binding partners. Future research employing unbiased, proteome-wide screening techniques, such as affinity purification-mass spectrometry or chemical proteomics, will be invaluable in elucidating the primary molecular targets of this compound. A deeper understanding of these initial interactions will provide a more complete picture of its mechanism of action and could facilitate the development of novel therapeutic strategies or more effective risk assessments for this prevalent mycotoxin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 12. Live-cell imaging: Mitochondria membrane potential [protocols.io]
Methodological & Application
Application Note: High-Sensitivity HPLC-MS/MS Method for the Quantification of Enniatin A1
Abstract
This application note details a robust and sensitive method for the detection and quantification of Enniatin A1 in complex matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Enniatins are emerging mycotoxins produced by various Fusarium species, and their presence in food and feed is a growing concern for human and animal health.[1][2][3] The described protocol provides a reliable analytical workflow for researchers, scientists, and drug development professionals engaged in mycotoxin analysis. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, with all quantitative data summarized for clarity.
Introduction
Enniatins are a group of cyclic hexadepsipeptide mycotoxins that exhibit ionophoric properties, allowing them to transport cations across biological membranes.[4] This activity is linked to their cytotoxic effects. Among the various enniatins, this compound is frequently found as a contaminant in cereals and their by-products.[1] Due to limited toxicological data, regulatory limits for enniatins in food and feed have not been widely established, highlighting the need for sensitive and reliable analytical methods to assess exposure and conduct further toxicological studies.[5] HPLC-MS/MS has become the preferred technique for mycotoxin analysis due to its high selectivity, sensitivity, and capability for multi-analyte detection.[5][6] This document provides a detailed protocol for the analysis of this compound, adaptable to various sample matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the matrix. Two common approaches are presented below: a Solid-Phase Extraction (SPE) method for complex matrices like plasma and urine, and a more straightforward liquid-liquid extraction for feed and grain samples.
A. Solid-Phase Extraction (SPE) for Biological Fluids (Plasma/Urine) [5][7]
-
Pre-treatment:
-
SPE Cleanup:
-
Condition a graphitized carbon black SPE cartridge.[5]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent mixture (e.g., acetonitrile/methanol).
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition (e.g., acetonitrile/water, 80/20, v/v).[8]
-
B. Liquid-Liquid Extraction for Feed and Grain Samples [9]
-
Extraction:
-
Final Step:
HPLC-MS/MS Analysis
A. Chromatographic Conditions
-
HPLC System: An Agilent 1200 series or equivalent.[11]
-
Column: A reversed-phase C18 column (e.g., Gemini C18, 3 µm, 150 mm x 2 mm) is commonly used.[11]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. A representative gradient is shown in the table below.
-
Flow Rate: 0.250 mL/min.[11]
-
Injection Volume: 5-20 µL.
B. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., 3200 QTRAP) is suitable.[11]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Ionization Mode: Enniatins can form various adducts, including protonated ([M+H]+), sodiated ([M+Na]+), and ammonium ([M+NH4]+) ions.[5][12] While sodiated adducts can be intense, they often yield poor fragmentation and are not ideal for quantification.[5] The ammonium adduct is often preferred for quantitative purposes.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Two characteristic transitions should be monitored for confirmation and quantification.
Data Presentation
The following tables summarize the quantitative data and instrumental parameters for the analysis of this compound.
Table 1: HPLC Gradient Program Example [11]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 3.0 | 90 | 10 |
| 4.5 | 30 | 70 |
| 7.5 | 30 | 70 |
| 13.5 | 20 | 80 |
| 27.5 | 10 | 90 |
| 32.5 | 90 | 10 |
Table 2: MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [M+NH4]+ (671.4) | Specific fragment 1 | Specific fragment 2 | Optimized value |
| This compound | [M+H]+ (654.4) | Specific fragment 1 | Specific fragment 2 | Optimized value |
Note: The specific product ions and collision energies need to be optimized for the specific instrument used. The fragmentation of enniatins typically involves the loss of N-methyl-amino acid or hydroxy-isovaleric acid residues.[4]
Table 3: Method Performance Characteristics
| Matrix | LOQ | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
| Pig Plasma | 0.1 ng/mL | - | < specified range | < specified range | [8] |
| Human Plasma | 20-40 ng/L | 85-120 | < 18 | < 21 | [5][7] |
| Human Urine | 5-20 ng/L | 85-120 | < 18 | < 21 | [5][7] |
| Maize | 34 ng/g | - | - | - | [10] |
| Rat Biological Samples | ≤10 ng/mL | 70-106 | < 10 | < 20 | [11] |
Visualization of Experimental Workflow
Caption: Workflow for this compound detection by HPLC-MS/MS.
Conclusion
The HPLC-MS/MS method presented here is a reliable and sensitive approach for the quantification of this compound in various matrices. The detailed protocols for sample preparation and instrumental analysis provide a solid foundation for laboratories involved in mycotoxin research and food safety testing. The method's performance, characterized by low limits of quantification and good precision, makes it suitable for routine analysis and for generating data to support risk assessments of emerging mycotoxins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a LC-MS/MS method for the analysis of enniatins and beauvericin in whole fresh and ensiled maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of Enniatin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin A1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1] It is a common contaminant in grains and cereals, posing a potential risk to human and animal health.[2] Beyond its toxicological relevance, this compound has garnered interest for its potential anticancer properties, attributed to its ability to induce apoptosis and disrupt key cellular signaling pathways.[3][4] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using common cell-based assays, a summary of reported cytotoxic activities, and an overview of its mechanism of action.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various cell lines using different assay methods. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. The following table summarizes reported IC50 values for this compound and closely related enniatins.
| Cell Line | Assay Method | Exposure Time | IC50 (µM) for Enniatin A | IC50 (µM) for this compound | Reference |
| Human Cervix Carcinoma (HeLa) | MTT Assay | 24 h | 1.15 | - | [2] |
| Human Cervix Carcinoma (HeLa) | MTT Assay | 48 h | 0.57 | - | [2] |
| Human Hepatocellular Carcinoma (HepG2) | Alamar Blue | - | 8.35 | 14.9 | [5] |
| Human Hepatocellular Carcinoma (HepG2) | BrdU Assay | - | 2 | 3.4 | [5] |
| Human Fetal Lung Fibroblast (MRC-5) | Alamar Blue | - | 3.8 | - | [5] |
| Human Fetal Lung Fibroblast (MRC-5) | BrdU Assay | - | 0.8 | - | [1] |
| Rat Hepatoma (H4IIE) | - | - | - | ~1-2.5 | [4] |
| Rat Glioma (C6) | - | - | - | ~10-25 | [4] |
| Bovine Granulosa Cells | Cell Counting | 48 h | 2 | - | [6] |
Experimental Protocols
Two common and reliable methods for assessing the in vitro cytotoxicity of this compound are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO or ethanol, insoluble in water)[7]
-
Selected cancer or normal cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested concentration range for initial experiments is 0.1 to 50 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available kits provide necessary reagents and controls)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with a range of this compound concentrations.
-
It is crucial to include the following controls as per the kit instructions:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
Background control: Medium only.
-
-
-
Supernatant Collection:
-
After the desired incubation period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually up to 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
-
Mandatory Visualization
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: Signaling pathways affected by this compound leading to apoptosis.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism. A key feature is its ionophoric nature, allowing it to form channels in cell membranes and disrupt ion homeostasis, particularly for cations like Ca²⁺.[8] This disruption can trigger downstream events leading to cell death.
Studies have shown that this compound induces apoptosis, a form of programmed cell death.[4] This is evidenced by the activation of caspases, such as caspase-3 and -7, and nuclear fragmentation in treated cells.[4] The apoptotic process appears to involve the generation of reactive oxygen species (ROS) and alterations in mitochondrial function.[9]
Furthermore, this compound has been shown to modulate key signaling pathways involved in cell proliferation and survival. It can inhibit the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is often associated with cell growth.[4] Additionally, this compound can moderately inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammatory responses and cell survival.[4] The combined effects of ion dysregulation, induction of apoptosis, and inhibition of pro-survival signaling pathways contribute to the potent cytotoxicity of this compound.
References
- 1. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of cytotoxic and genotoxic effects of enniatin-A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Effects of Enniatin A on Steroidogenesis and Proliferation of Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
Enniatin A1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin A1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1] It has garnered significant interest in cancer research due to its demonstrated cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[2][3][4] These application notes provide a comprehensive overview of the experimental design for studying the effects of this compound in cell culture, including detailed protocols for key assays and a summary of its known mechanisms of action.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism that primarily involves the induction of apoptosis and the disruption of key cellular signaling pathways.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death. This process is characterized by cellular shrinkage, chromatin condensation, and the activation of a cascade of cysteine proteases known as caspases.[5] Specifically, this compound has been shown to activate effector caspases-3 and -7, which are key executioners of the apoptotic process.[2]
-
Disruption of ERK Signaling Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[6] this compound has been observed to inhibit the phosphorylation of ERK (p44/p42), thereby disrupting this pro-survival pathway and contributing to its anti-cancer effects.[2][7]
-
Modulation of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. This compound has been shown to moderately inhibit the activation of NF-κB, which may further contribute to its pro-apoptotic activity.[2]
-
Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[8][9] This disruption can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Alteration of Calcium Homeostasis: Studies have indicated that this compound can alter intracellular calcium levels, which can act as a trigger for apoptotic cell death.[10]
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines, providing a reference for dose-response studies.
| Cell Line | Cancer Type | Assay | EC50 (µM) | Exposure Time (h) | Reference |
| H4IIE | Rat Hepatoma | - | ~1-2.5 | - | [2][3] |
| HepG2 | Human Hepatocellular Carcinoma | MTT | >10 | 24, 48, 72 | [2] |
| C6 | Rat Glioma | - | ~10-25 | - | [2][3] |
| SH-SY5Y | Human Neuroblastoma | MTT | 2.0 | - | [10] |
| HeLa | Human Cervical Carcinoma | MTT | 1.15 | 24 | [4] |
| HeLa | Human Cervical Carcinoma | MTT | 0.57 | 48 | [4] |
| MRC-5 | Human Fetal Lung Fibroblast | BrdU | ~0.8-3.6 | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[1]
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and ERK signaling.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound, harvest, and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Experimental workflow for this compound.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxic and genotoxic effects of enniatin-A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, enniatin B1 and beauvericin on HepG2: Evaluation of toxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. youtube.com [youtube.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. kumc.edu [kumc.edu]
- 14. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for In Vivo Studies of Enniatin A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and methodologies for conducting in vivo studies on Enniatin A1. The information is intended to guide researchers in designing and executing experiments to evaluate the toxicological and pharmacological properties of this mycotoxin.
Introduction to this compound
This compound is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] It is considered an emerging mycotoxin due to its increasing detection in food and feed, raising concerns about potential risks to human and animal health.[3][4][5] The primary mechanism of action of enniatins is attributed to their ionophoric properties, enabling them to facilitate the transport of cations across biological membranes, which can disrupt cellular ion homeostasis.[1][3] In vivo studies are crucial for understanding the absorption, distribution, metabolism, excretion (ADME), and systemic toxicity of this compound.
Animal Models for In Vivo Assessment
The most commonly utilized animal models for investigating the in vivo effects of enniatins, including this compound, are rodents.
-
Wistar Rats: This strain has been frequently used in oral toxicity studies of enniatins.[1][6] They are a suitable model for evaluating both acute and sub-chronic toxicity, as well as for studying the effects on specific organs and the immune system.[1][7]
-
CD1 Mice: This outbred mouse strain has been employed in repeated-dose oral toxicity studies of enniatin complexes.[8] They are valuable for general toxicity profiling and for identifying no-observed-adverse-effect levels (NOAELs).
Summary of Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies involving this compound and related enniatins.
Table 1: Oral Toxicity Studies of Enniatins
| Animal Model | Enniatin(s) | Dosing Regimen | Key Findings | Reference |
| Wistar Rats | Enniatin A | 20.91 mg/kg bw/day for 28 days (in feed) | No adverse effects observed. | [6] |
| Wistar Rats | Enniatins A, A1, B, B1 (mixture) | Single oral gavage (medium and high doses) | Induced mitochondrial disorders and oxidative stress in the intestinal barrier. | [1] |
| CD1 Mice | Enniatin complex (B, B1, A1 in 4:4:1 ratio) | 0.8, 4, 20 mg/kg bw/day for 28 days (oral gavage) | Decreased food consumption at 4 and 20 mg/kg in males and 20 mg/kg in females. No other significant toxicity observed. | [4][8][9] |
| Wistar Rats | Enniatin A | Dietary supplementation (465 mg/kg) for 28 days | Time-dependent increase in serum Enniatin A levels. | [7] |
Table 2: Pharmacokinetic Parameters of Enniatins
| Animal Model | Enniatin(s) | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| Wistar Rats | Enniatin A | Oral (in feed) | Detected in serum, liver, and gastrointestinal tract. Jejunum identified as a potential absorption area. | [6] |
| Pigs | Enniatin B | Oral | High bioavailability (91%). | [5] |
| Broiler Chickens | Enniatin B and B1 | Oral | Low oral bioavailability (0.05 and 0.11, respectively). | [4] |
| Wistar Rats | Enniatins A, A1, B, B1 (mixture) | Single oral gavage | Detected in feces, with maximum concentrations at 6 hours post-administration. | [10] |
Experimental Protocols
28-Day Repeated-Dose Oral Toxicity Study in Mice
This protocol is adapted from a study on an enniatin complex including this compound.[4][8][9]
Objective: To evaluate the sub-chronic oral toxicity of this compound.
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., corn oil)
-
CD1 mice (male and female, 6-8 weeks old)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Apparatus for hematological and blood biochemistry analysis
-
Histopathology equipment
Procedure:
-
Acclimatization: Acclimate mice to laboratory conditions for at least one week.
-
Group Allocation: Randomly assign animals to control and treatment groups (e.g., 10 males and 10 females per group).
-
Dose Preparation: Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 0, 1, 5, 25 mg/kg body weight).
-
Administration: Administer the prepared doses or vehicle to the respective groups daily via oral gavage for 28 consecutive days.
-
Clinical Observations: Record clinical signs, morbidity, and mortality daily.
-
Body Weight and Food Consumption: Measure body weight and food consumption weekly.
-
Terminal Procedures: At the end of the 28-day period, euthanize the animals.
-
Blood Collection: Collect blood samples for hematology and serum biochemistry analysis.
-
Organ Weight and Histopathology: Perform a gross necropsy, weigh major organs (liver, kidneys, spleen, etc.), and preserve tissues in 10% neutral buffered formalin for histopathological examination.
Data Analysis: Analyze body and organ weights, food consumption, hematology, and biochemistry data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Acute Oral Toxicity and Gene Expression Analysis in Rats
This protocol is based on a study investigating the acute effects of a mixture of enniatins.[1]
Objective: To assess the acute toxicity and effects on gene expression in target organs following a single oral dose of this compound.
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., water)
-
Wistar rats (female, 240-280 g)
-
Oral gavage needles
-
RNA extraction kits
-
qRT-PCR reagents and instrument
Procedure:
-
Acclimatization: Acclimate rats for at least one week.
-
Group Allocation: Divide animals into control and treatment groups (e.g., 5 rats per group).
-
Dose Preparation: Prepare this compound solutions in the vehicle at different concentrations.
-
Administration: Administer a single dose via oral gavage.
-
Sample Collection: Euthanize the animals after a specified time (e.g., 8 hours).[1]
-
Tissue Harvesting: Collect target organs (e.g., stomach, liver, kidney, intestine).
-
RNA Extraction: Extract total RNA from the tissues using a suitable kit.
-
Gene Expression Analysis: Perform quantitative Real-Time PCR (qRT-PCR) to analyze the expression of genes related to oxidative stress (e.g., SOD1, GPx1) and apoptosis (e.g., Bax, p53).[1]
Data Analysis: Analyze gene expression data using the ΔΔCt method, normalizing to a suitable housekeeping gene.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Enniatin-Induced Cellular Toxicity
Caption: Proposed pathway of this compound-induced cytotoxicity.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for in vivo toxicity studies of this compound.
Conclusion
The provided application notes and protocols offer a framework for conducting in vivo research on this compound. While data specific to this compound alone is still emerging, the methodologies used for other enniatins and enniatin mixtures provide a solid foundation for future studies. Researchers should carefully consider the specific objectives of their study when selecting an animal model, dosing regimen, and endpoints for analysis. Further research is warranted to fully elucidate the toxicological profile and potential health risks associated with this compound exposure.
References
- 1. Transcriptional Changes after Enniatins A, A1, B and B1 Ingestion in Rat Stomach, Liver, Kidney and Lower Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 4. A 28-day repeated oral dose toxicity study of enniatin complex in mice [jstage.jst.go.jp]
- 5. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A 28-day repeated oral dose toxicity study of enniatin complex in mice [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Enniatin A1: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin A1 is a cyclic hexadepsipeptide mycotoxin produced by fungi of the Fusarium genus.[1] It belongs to a class of ionophoric compounds that can transport monovalent and divalent cations across biological membranes, thereby disrupting cellular ion homeostasis.[1][2] This activity underlies its various biological effects, including cytotoxic, pro-apoptotic, and potential anti-cancer properties.[1][3] Notably, this compound has been shown to inhibit the phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway involved in cell proliferation and survival.[1][3] Recent studies also indicate its role in modulating calcium flux through store-operated channels.[4][5]
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy for in vitro and in vivo studies.
Data Summary
Quantitative data regarding the solubility and storage of this compound are summarized in the table below for easy reference.
| Parameter | Value | Solvents | Citations |
| Solubility | 10 mg/mL | DMSO, Methanol, Ethanol | [1][6] |
| Storage Temperature | -20°C | N/A | [1][7][8] |
| Long-term Stability | ≥ 2-4 years at -20°C | In solid form or in solution in DMSO | [1][8][9] |
| Molecular Weight | 667.87 g/mol | N/A | [1][6] |
Experimental Protocols
Materials
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Anhydrous Ethanol (200 proof), sterile
-
Anhydrous Methanol, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different final concentrations or volumes.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 6.68 mg of this compound powder into the tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap.[8][9] This helps to displace oxygen and prevent oxidative degradation.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials. Store the aliquots at -20°C.[1][7][8]
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Gnomonia errabuda, = 95 HPLC 4530-21-6 [sigmaaldrich.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Determining the Cytotoxicity of Enniatin A1 Using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin A1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It has garnered significant interest in the scientific community due to its diverse biological activities, including its potential as an anticancer agent. This compound exerts its cytotoxic effects through the induction of apoptosis, disruption of the ERK signaling pathway, and alteration of intracellular calcium homeostasis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, summarizes key quantitative data, and illustrates the relevant signaling pathways.
Data Presentation
The cytotoxic effect of this compound, often quantified as the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the duration of exposure. The following table summarizes IC50 values obtained from various studies.
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Human Hepatocellular Carcinoma (HepG2) | MTT | 24 hours | 9.1 ± 2.2 - 12.3 ± 4.3 | [1] |
| 48 hours | 1.4 ± 0.7 - 2.7 ± 0.8 | [1] | ||
| Human Colorectal Adenocarcinoma (Caco-2) | MTT | 24 hours | 12.3 ± 4.3 | [1] |
| 48 hours | 2.7 ± 0.8 | [1] | ||
| Human Colon Carcinoma (HT-29) | MTT | 24 hours | 11.2 ± 3.5 | [1] |
| 48 hours | 2.1 ± 0.5 | [1] | ||
| Rat Hepatoma (H4IIE) | Not Specified | Not Specified | ~1 - 2.5 | [2] |
| Rat Glioma (C6) | Not Specified | Not Specified | ~10 - 25 | [2] |
Experimental Protocols
This section outlines a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials
-
This compound (appropriate purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Target cell lines (e.g., HepG2, Caco-2)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Stock Solution Preparation
-
Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions to the desired final concentrations.
-
Store the stock solution at -20°C, protected from light.
Experimental Workflow
Caption: Experimental workflow for MTT assay.
Detailed Protocol
-
Cell Seeding:
-
Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. The final concentrations should span a range that is expected to include the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit.
-
Signaling Pathways
This compound-induced cytotoxicity involves multiple signaling pathways, primarily leading to apoptosis.
Caption: this compound induced signaling pathway.
This compound is known to act as an ionophore, disrupting ion homeostasis across cellular membranes. This can lead to an influx of calcium ions, a key event in the initiation of apoptosis. The increased intracellular calcium can activate a cascade of downstream signaling molecules, including caspases, which are the primary executioners of apoptosis.[3]
Furthermore, this compound has been shown to inhibit the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[2][4] The ERK pathway is typically involved in cell proliferation and survival; therefore, its inhibition by this compound contributes to the overall cytotoxic and pro-apoptotic effect.
References
- 1. Comparative cytotoxicity study of enniatins A, A₁, A₂, B, B₁, B₄ and J₃ on Caco-2 cells, Hep-G₂ and HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Solid Phase Extraction (SPE) for Enniatin A1 from Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enniatin A1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] These emerging mycotoxins are frequent contaminants in cereals and their by-products, raising food safety concerns.[3][4] Due to their potential toxicity, which includes cytotoxic effects, robust and sensitive analytical methods are required for their detection and quantification in complex biological matrices.[1][5] This application note details a validated Solid Phase Extraction (SPE) protocol for the efficient extraction and clean-up of this compound from human plasma and urine prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes a graphitized carbon black (GCB) SPE cartridge for the extraction of this compound and other related mycotoxins from diluted and acidified biological fluids.[6] GCB sorbents are particularly effective at retaining organic analytes from large volumes of aqueous samples, allowing for significant sample cleanup and concentration.[6] Following sample loading and a wash step to remove polar interferences, the retained enniatins are eluted with a dichloromethane/methanol mixture. The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for quantification.[6][7]
Data Presentation
Table 1: Method Performance in Human Biological Fluids using GCB SPE
| Analyte | Matrix | Average Recovery (%) | Method Quantification Limit (MQL) |
| This compound | Plasma | 76 - 103% | 20 - 40 ng/L |
| This compound | Urine | 76 - 103% | 5 - 20 ng/L |
Data compiled from a method analyzing Enniatins A, A1, B, B1, and Beauvericin, which reported high absolute recoveries for all analytes within this range.[6][7]
Table 2: Comparison of SPE Methods for Enniatin Analysis in Different Matrices
| SPE Sorbent | Matrix | Sample Pre-treatment | Average Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Graphitized Carbon Black (GCB) | Human Urine & Plasma | Dilution with water, pH adjustment to ~4 | 76 - 103% | 5 - 40 ng/L | [6] |
| Oasis Prime HLB | Rice & Wheat Flour | Extraction with acetonitrile-water | 96.4 - 109.2% | 0.1 µg/kg | [8] |
| Amberlite XAD-7 | Fusarium Solid Culture | Methanol extraction from culture | Mean purity of 97% after purification | Not Applicable | [3][9] |
Experimental Protocols
Required Materials and Reagents
-
Equipment: Analytical balance, vortex mixer, centrifuge, pH meter, SPE vacuum manifold, sample concentrator/evaporator (e.g., nitrogen evaporator).
-
Consumables: 15 mL polypropylene centrifuge tubes, glass test tubes, SPE Cartridges (Graphitized Carbon Black, e.g., Carbograph-4).
-
Reagents: this compound standard, Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Dichloromethane (CH2Cl2, LC-MS grade), Water (Ultrapure), Formic Acid (HCOOH), Hydrochloric Acid (HCl).
Sample Pre-treatment Protocol (Human Urine)
-
Aliquot 5 mL of urine into a 15 mL polypropylene tube.
-
Dilute the sample by adding 500 µL of ultrapure water.
-
Adjust the pH of the diluted sample to approximately 4 using 1 M HCl and 0.1 M HCl.[6]
-
Vortex the sample for 30 seconds.
Solid Phase Extraction (SPE) Protocol
The following protocol is optimized for GCB cartridges.
-
Cartridge Conditioning:
-
Pass 5 mL of CH2Cl2/MeOH (80/20, v/v) through the GCB cartridge.
-
Pass 5 mL of MeOH through the cartridge.
-
Equilibrate the cartridge by passing 5 mL of ultrapure water (pH adjusted to 4 with HCl). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes.
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS system (e.g., acetonitrile/water, 80/20, v/v).[10]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Visualization of Experimental Workflow
Caption: SPE workflow for this compound analysis.
References
- 1. This compound | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wur.nl [wur.nl]
- 5. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 6. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of beauvercin and enniatins in rice flour and wheat flour by solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enniatin A1 in Caco-2 Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatins are a group of mycotoxins produced by various Fusarium species that frequently contaminate cereals and grain-based products.[1] Among them, Enniatin A1 (ENN A1) is of significant interest due to its cytotoxic and ionophoric properties.[2][3] The human colorectal adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for studying the intestinal barrier and predicting the oral absorption of xenobiotics.[4][5][6] When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and brush border enzymes, mimicking the intestinal epithelium.[6]
These application notes provide a summary of the known effects of this compound on Caco-2 cells, focusing on cytotoxicity and permeability. Detailed protocols for assessing these effects are also provided to aid researchers in designing and executing their studies.
Application Notes
Cytotoxicity of this compound in Caco-2 Cells
This compound exhibits significant cytotoxic effects on Caco-2 cells in a time- and dose-dependent manner.[1][2] It is often reported as one of the most potent toxins among the common enniatin analogues.[2][7] The primary mechanism of toxicity is linked to its ionophoric nature, which allows it to transport cations across cellular membranes, disrupting ionic homeostasis and leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis and necrosis.[3][7][8]
Table 1: Cytotoxicity of this compound and Related Enniatins on Caco-2 Cells
| Mycotoxin | Exposure Time (hours) | IC₅₀ Value (µM) | Reference |
| This compound | 24 | 12.3 | [7] |
| This compound | 48 | 2.7 ± 0.8 | [2][7] |
| Enniatin A | 48 | 8.2 ± 1.8 to 11.4 ± 4.6 | [2] |
| Enniatin B | 48 | 4.6 ± 1.3 | [7] |
| Enniatin B1 | 24 | 19.5 | [7] |
| Enniatin B1 | 48 | 3.7 ± 0.7 to 11.5 ± 5.3 | [2] |
Effects of this compound on Caco-2 Permeability
Enniatins, due to their lipophilic nature, can readily interact with and cross cell membranes.[3][7] Studies have shown that enniatins can pass through Caco-2 monolayers, suggesting they can be absorbed from the intestine into the bloodstream.[9] The transport mechanism appears to be primarily passive diffusion, though the involvement of active transporters has also been investigated.[10] For instance, Enniatin B1 has been identified as a substrate of the P-glycoprotein (P-gp) efflux transporter, which could limit its net absorption.[11] While specific data for this compound's interaction with P-gp is less defined, the potential for active efflux should be considered. Furthermore, enniatins have been shown to alter the expression of tight junction proteins, such as occludin, which could compromise the integrity of the intestinal barrier.[8]
Table 2: Permeability and Bioavailability of Enniatins in Caco-2 Models
| Mycotoxin | Concentration (µM) | Time (hours) | Parameter | Value | Reference |
| Enniatin A | 1.5 - 3.0 | 4 | Duodenal Bioavailability | 57.7% - 76.8% | [9] |
| This compound | 1.5 - 3.0 | 4 | Duodenal Bioavailability | 68.8% - 70.2% | [9] |
| Enniatin B | 1.5 | 4 | Absorption | 67% | [11] |
| Enniatin B1 | 1.5 | 4 | Absorption | 67% | [11] |
| This compound | 1.0 | 3 | Papp (A-B) | ~0.6 x 10⁻⁶ cm/s | [10] |
Papp (A-B) refers to the apparent permeability coefficient from the apical to the basolateral chamber.
Mechanisms of Action
The biological effects of this compound are multifaceted. As an ionophore, it disrupts cellular ion balance, which triggers downstream events including mitochondrial stress and apoptosis.[8] Recent studies also suggest that this compound can induce calcium influx through store-operated channels (SOC), further implicating calcium signaling in its mechanism of action.[12] Its impact on tight junction proteins suggests a direct effect on intestinal barrier integrity.[8]
Caption: Proposed mechanisms of this compound action on intestinal cells.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on Caco-2 cells.
Caption: Workflow for Caco-2 cell permeability and cytotoxicity studies.
Protocol 1: Caco-2 Cell Culture and Seeding on Transwell® Inserts
This protocol describes the standard procedure for culturing Caco-2 cells and preparing them for permeability assays.[4][13]
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (Pen-Strep)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Cell culture flasks (T-75)
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Pen-Strep. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a 1:3 to 1:6 ratio.
-
Seeding on Inserts: For permeability assays, detach cells as described above and seed them onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the inserts for 21 days to allow for full differentiation and formation of a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.
Protocol 2: this compound Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to Caco-2 cells.[2]
Materials:
-
Differentiated Caco-2 cells on a 96-well plate
-
This compound stock solution (in DMSO or ethanol)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells. Include vehicle controls (medium with the same concentration of DMSO/ethanol as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Protocol 3: Caco-2 Permeability Assay with this compound
This protocol measures the transport of a marker compound across the Caco-2 monolayer in the presence of this compound to assess its impact on barrier integrity.[5][14][13]
Materials:
-
Differentiated Caco-2 cells on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES and glucose)
-
This compound stock solution
-
Low-permeability marker (e.g., Lucifer Yellow or Mannitol)
-
High-permeability marker (e.g., Propranolol or Antipyrine) - for assay validation
-
TEER meter (e.g., EVOM2)
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[13]
-
Pre-incubation: Wash the monolayers with pre-warmed (37°C) transport buffer. Add fresh transport buffer to both apical (e.g., 0.4 mL) and basolateral (e.g., 1.2 mL) compartments and equilibrate for 30 minutes at 37°C.
-
Treatment: Prepare dosing solutions in the apical transport buffer containing the low-permeability marker and different concentrations of this compound (including a zero-concentration control).
-
Transport Study (Apical to Basolateral - A to B):
-
Remove the buffer from the apical and basolateral compartments.
-
Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
Incubate the plate at 37°C on an orbital shaker (approx. 50 rpm).[13]
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment, immediately replacing the volume with fresh, pre-warmed buffer.
-
-
Sample Analysis: Quantify the concentration of the marker compound in the collected samples using an appropriate analytical method (e.g., fluorescence plate reader for Lucifer Yellow, LC-MS/MS for other compounds).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Post-Experiment Integrity Check: After the transport study, measure TEER again and/or perform a Lucifer Yellow rejection assay to confirm the monolayer was not compromised by handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative cytotoxicity study of enniatins A, A₁, A₂, B, B₁, B₄ and J₃ on Caco-2 cells, Hep-G₂ and HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptional Changes after Enniatins A, A1, B and B1 Ingestion in Rat Stomach, Liver, Kidney and Lower Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
Troubleshooting & Optimization
Enniatin A1 in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Enniatin A1 when dissolved in dimethyl sulfoxide (DMSO). Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid this compound in anhydrous, research-grade DMSO to your desired concentration. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before and after dissolving the compound to minimize oxidation.
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For long-term storage, it is advisable to store this compound as a solid at -20°C, where it can be stable for at least four years. Once in a DMSO solution, it is best to store aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. For short-term storage, 4°C is acceptable for a limited period. One study indicated that an enniatin complex, including this compound, in a formulation containing 6% DMSO was stable for at least 8 days at 4°C with no degradation detected by HPLC.[1]
Q3: How stable is this compound in DMSO at room temperature?
Q4: Can I freeze-thaw my this compound DMSO stock solution?
A4: To maintain the integrity of your this compound solution, it is best to avoid multiple freeze-thaw cycles. The recommended practice is to prepare single-use aliquots of your stock solution. This minimizes the risk of degradation and reduces the potential for water absorption by the DMSO, which can affect compound stability.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Enniatins are cyclic hexadepsipeptides containing ester and amide bonds. Potential degradation pathways in solution could involve hydrolysis of these bonds, particularly if the DMSO contains water or if the solution is exposed to acidic or basic conditions. While specific degradation products in DMSO have not been extensively documented in the literature, studies on thermal degradation in aqueous systems have identified various breakdown products.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term use. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV or LC-MS/MS. | |
| Contamination of the stock solution. | Use sterile, anhydrous DMSO and handle solutions under aseptic conditions to prevent microbial or chemical contamination. | |
| Precipitate observed in the stock solution upon thawing | Low solubility at colder temperatures or supersaturation. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a slightly more dilute stock solution. |
| Loss of biological activity | Degradation of this compound. | Perform a stability study on your stock solution under your specific storage and handling conditions. Compare the activity of a fresh solution with an older one. |
| Adsorption to container surfaces. | Consider using low-adhesion microplates or vials for storage and dilution. |
Stability Data Summary
The following table summarizes available data on the stability of enniatins in various solvent systems.
| Compound/Complex | Solvent | Concentration | Storage Temperature | Duration | Stability Outcome | Analytical Method | Reference |
| Enniatin Complex (including A1) | Corn oil with 6% DMSO | 4 mg/mL | 4°C | 8 days | No degradation confirmed | HPLC | [1] |
| Enniatins | Acetonitrile | Not specified | -18°C | 14 months | Stable | UV-spectroscopy | [2] |
| Enniatins | Water/Methanol (50/50 v/v) with 0.1% formic acid | Not specified | 23°C (exposed to light) | 75 hours | Stable | HPLC-MS/MS | [2] |
| Enniatin Complex (solid) | N/A | N/A | -20°C | ≥ 4 years | Stable | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), research grade
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated analytical balance and pipettes
Procedure:
-
Equilibrate the solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the solid to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Gently purge the headspace of the vial with an inert gas.
-
Securely cap the vial and vortex until the solid is completely dissolved.
-
For long-term storage, create single-use aliquots in separate, tightly sealed vials.
-
Store the stock solution and aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC-UV
Objective: To determine the stability of this compound in a DMSO solution over time at different storage temperatures.
Materials:
-
This compound in DMSO stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile and water
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare a working solution of this compound in DMSO at a known concentration.
-
Divide the solution into multiple aliquots for each storage condition to be tested.
-
Establish a baseline (T=0) by immediately analyzing an aliquot.
-
Inject a defined volume onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile for separation.
-
Monitor the elution of this compound at an appropriate UV wavelength (e.g., ~205-210 nm).
-
Record the peak area of the this compound peak.
-
-
Store the remaining aliquots at the designated temperatures, protected from light.
-
At specified time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature and analyze by HPLC as in step 3.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 baseline.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Logical flow for troubleshooting inconsistent experimental outcomes.
References
- 1. A 28-day repeated oral dose toxicity study of enniatin complex in mice [jstage.jst.go.jp]
- 2. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation study of enniatins by liquid chromatography-triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enniatin A1 Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enniatin A1 in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cytotoxicity assays?
A1: Based on published data, a sensible starting range for this compound in cytotoxicity assays is between 1 µM and 25 µM.[1][2] The optimal concentration is highly dependent on the cell line being used. For example, H4IIE cells are highly sensitive with EC50 values around 1-2.5 µM, while HepG2 and C6 cells show moderate activity with EC50 values in the 10-25 µM range.[1][2]
Q2: Which cell lines are most sensitive to this compound?
A2: Studies have shown varying sensitivities of different cell lines to this compound. H4IIE hepatoma cells have demonstrated high sensitivity.[1][2] The MRC-5 fibroblast-like cell line has also been shown to be more sensitive to enniatins compared to the HepG2 hepatocellular carcinoma cell line.[3][4]
Q3: What is the primary mechanism of this compound-induced cytotoxicity?
A3: this compound primarily induces cytotoxicity through the induction of apoptosis.[1][2][5] This is often accompanied by the disruption of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2][5] Additionally, this compound can alter calcium homeostasis within the cells, which contributes to its cytotoxic effects.[6][7]
Q4: How should I dissolve this compound for my experiments?
A4: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then further diluted in the cell culture medium to the final desired concentrations for the experiment. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability.
Troubleshooting Guide
Problem: I am not observing any significant cytotoxicity with this compound.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration Range | The concentration of this compound may be too low for your specific cell line. Increase the concentration range in your next experiment. A stepwise increase (e.g., up to 50 µM or higher) may be necessary to determine the IC50 value. |
| Short Incubation Time | The cytotoxic effects of this compound may be time-dependent. Extend the incubation period (e.g., 48 or 72 hours) to allow sufficient time for the compound to induce a response.[4] |
| Resistant Cell Line | The cell line you are using may be inherently resistant to this compound. Consider using a different, more sensitive cell line, such as H4IIE or MRC-5, as a positive control.[1][2][3][4] |
| Compound Degradation | Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if there are any doubts. |
Problem: My cytotoxicity results are highly variable between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells seeded can lead to inconsistent results. Ensure you are using a consistent and optimized cell seeding density for your chosen assay format (e.g., 96-well plate). |
| Pipetting Errors | Inaccurate pipetting of either the cells or the this compound dilutions can introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to an "edge effect." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Variability in Incubation Time | Ensure that the incubation time after adding this compound is consistent across all experiments. |
| Cell Passage Number | High passage numbers can lead to changes in cell characteristics and drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: IC50/EC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | IC50/EC50 (µM) | Exposure Time | Reference |
| H4IIE | Not Specified | ~1 - 2.5 | Not Specified | [1][2] |
| HepG2 | MTT Assay | ~10 - 25 | Not Specified | [1][2] |
| C6 | Not Specified | ~10 - 25 | Not Specified | [1][2] |
| MRC-5 | BrdU Assay | 0.6 - 1.1 | Not Specified | [4] |
| HepG2 | BrdU Assay | 1.4 - 4.0 | Not Specified | [4] |
| Caco-2 | MTT Assay | 12.3 | 24 hours | [8] |
| SH-SY5Y | Not Specified | 2.0 | Not Specified | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol)
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include vehicle controls (medium with the same concentration of the solvent used to dissolve this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9][10]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9][10]
-
Solubilization: After the incubation with MTT, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well plates
-
This compound stock solution
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically around 490 nm).[11]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
-
This compound stock solution
-
Cell culture medium
-
Binding buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture dishes or plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.[12][13]
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.[12][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[15]
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for this compound cytotoxicity studies.
Caption: Troubleshooting decision tree for low cytotoxicity observations.
References
- 1. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Enniatin A1 precipitation in cell culture media
Welcome to the technical support center for Enniatin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium fungi.[1][2] It is of interest to researchers due to its diverse biological activities, including antibiotic, antifungal, insecticidal, and anticancer properties.[1][2][3] In cell culture experiments, it is often used to study its cytotoxic and apoptotic effects on cancer cell lines.[3][4][5] this compound functions as an ionophore, creating pores in cellular and mitochondrial membranes to transport monovalent ions, which can lead to the uncoupling of oxidative phosphorylation.[1][3] It has also been shown to inhibit the phosphorylation of the ERK (p44/p42) kinase, a key component of cell proliferation signaling pathways.[4][5][6]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound. It is supplied as a solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2][3][4] However, it is almost insoluble in water.[1][2] This low aqueous solubility is the primary reason for precipitation issues when introducing it into aqueous cell culture media.
Q3: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media is a common issue and typically occurs when a concentrated stock solution (usually in DMSO) is diluted into the aqueous environment of the media. The drastic change in solvent polarity causes the hydrophobic this compound to come out of solution. Other factors that can contribute to precipitation in cell culture, in general, include temperature shifts (e.g., adding cold media to a warm plate), evaporation of media leading to increased solute concentration, and chemical reactions between media components.[7][8]
Q4: What is the recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?
The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced cytotoxicity. For DMSO, it is generally recommended to keep the final concentration below 0.5%, and ideally at or below 0.1%.[9] It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[10]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
This is the most common problem, arising from the poor aqueous solubility of this compound.
Solution 1: Optimize Stock Solution and Dilution Technique
The key is to avoid a sudden and large decrease in solvent polarity.
-
Decrease Stock Concentration: High concentration stock solutions (e.g., 100 mM) are more prone to precipitation upon dilution.[9] Preparing a lower concentration stock solution (e.g., 1-10 mM) in DMSO can help.[9]
-
Use a Serial Dilution Approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a gradual, stepwise dilution.[10]
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the drug. Adding compounds to cold media can decrease their solubility.[10]
-
Rapid Mixing: Add the this compound stock solution drop-wise to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can initiate precipitation.
Solution 2: Modify the Solvent System
If DMSO is causing issues, or if precipitation persists, consider other solvents or co-solvents.
-
Alternative Solvents: this compound is also soluble in ethanol and methanol.[1][4] These may be less toxic to some cell lines than DMSO. However, the final concentration should still be minimized.
-
Co-solvents: For particularly difficult compounds, a co-solvent system can be employed. This might involve using agents like PEG400 or non-ionic surfactants like Tween 80, though their effects on your specific cell line must be validated.[11]
Experimental Protocol: Recommended Dilution Method to Minimize Precipitation
This protocol details a stepwise dilution method to prepare a 10 µM working solution of this compound.
-
Prepare a 10 mM Stock Solution:
-
This compound has a molecular weight of 667.9 g/mol .[4]
-
Dissolve 6.68 mg of this compound solid in 1 mL of high-purity DMSO to make a 10 mM stock solution.
-
Aliquot and store at -20°C. The solid and stock solutions are stable for at least 4 and 2 years, respectively, under these conditions.[3][4][5]
-
-
Prepare an Intermediate Dilution (100 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, add 990 µL of the pre-warmed complete medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Immediately vortex the tube gently for 5-10 seconds to mix thoroughly. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, to make 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
The final DMSO concentration in this example would be 0.1%.
-
Mix gently by pipetting or swirling before adding to your cells.
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting this compound precipitation.
Caption: Troubleshooting decision tree for this compound precipitation.
Data and Protocols
This compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₅H₆₁N₃O₉ | [4][12] |
| Molecular Weight | 667.9 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -20°C | [4][5] |
| Stability | ≥ 4 years at -20°C (as solid) | [4][5] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF | [1][2][3][4] |
| Almost insoluble in water | [1][2] | |
| LogP | 3.746 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound solid (≥99% purity)[4]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 6.68 mg of this compound solid.
-
Transfer the solid to a sterile amber vial.
-
Add 1 mL of high-purity DMSO to the vial.
-
Cap the vial securely and vortex at medium speed until the solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
This yields a 10 mM stock solution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.[7]
-
Store the aliquots at -20°C, protected from light.[1]
-
This compound Stock Preparation and Dilution Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells, partly by inhibiting the ERK (p44/p42) signaling pathway.[4][5][6] Understanding this pathway can be critical for interpreting experimental results.
Caption: Simplified diagram of the ERK signaling pathway inhibited by this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | CAS#:4530-21-6 | Chemsrc [chemsrc.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing Enniatin A1 degradation during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Enniatin A1 during extraction.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
You are experiencing significantly lower than expected or no detectable this compound in your final extract.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Cell Lysis | - Ensure thorough grinding of the fungal mycelia or sample matrix, preferably in liquid nitrogen. - Consider enzymatic lysis (e.g., with lyticase or glucanase) as a pre-treatment step. | This compound is an intracellular metabolite. Incomplete disruption of the fungal cell wall will result in poor release of the compound into the extraction solvent. |
| Inappropriate Solvent Choice | - Use solvents in which this compound is highly soluble, such as methanol, ethanol, acetonitrile, or dichloromethane.[1] - For complex matrices, a solvent system with a combination of polar and non-polar characteristics (e.g., methanol/dichloromethane) may be more effective. | The choice of solvent is critical for efficient extraction. This compound's solubility dictates its partitioning from the sample matrix into the solvent. |
| Insufficient Extraction Time or Temperature | - Increase the extraction time (e.g., overnight shaking). - Perform sequential extractions (2-3 times) of the same sample and pool the extracts. - Avoid high temperatures during extraction to prevent thermal degradation. | Extraction is a time-dependent process. Longer durations or multiple extraction cycles can enhance recovery. However, elevated temperatures can lead to the degradation of this compound. |
| Degradation during Extraction | - See the "Preventing this compound Degradation" section below for detailed guidance on mitigating thermal and hydrolytic degradation. | This compound is susceptible to degradation under certain conditions, which can significantly reduce the final yield. |
| Matrix Effects | - Perform a spike-and-recovery experiment to assess the impact of your sample matrix on extraction efficiency. - If significant matrix effects are observed, consider a sample clean-up step using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prior to final analysis.[2] | Components in the sample matrix can interfere with the extraction process, leading to either suppression or enhancement of the signal during analysis.[3][4][5] |
Issue 2: Presence of Impurities in the Final Extract
Your final this compound extract contains a high level of co-extracted impurities, interfering with downstream applications or analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Non-selective Extraction Solvent | - If using a broad-spectrum solvent, consider switching to a more selective solvent system. - Employ a sequential extraction approach, starting with a non-polar solvent (e.g., hexane) to remove lipids before extracting this compound with a more polar solvent. | The initial extraction solvent may be co-extracting a wide range of compounds from the matrix. |
| Insufficient Sample Clean-up | - Implement a clean-up step after the initial extraction. Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) is a common and effective method.[2] - Liquid-Liquid Extraction (LLE) can also be used to partition this compound away from interfering compounds. | A dedicated clean-up step is often necessary to remove impurities and enrich the extract for the target analyte. |
| Cellular Debris in Extract | - Ensure proper centrifugation and/or filtration of the crude extract to remove all cellular debris before proceeding with further purification. | Incomplete removal of solid particles from the initial extract will lead to contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The primary degradation pathways for this compound, a cyclic hexadepsipeptide, are hydrolysis of its ester and amide bonds and thermal degradation.[6] Hydrolysis can be catalyzed by the presence of water and acidic or basic conditions, while elevated temperatures can lead to the breakdown of the molecule.
Q2: What are the optimal storage conditions for this compound standards and extracts?
A2: this compound is stable for at least two years when stored as a solid at -20°C.[1] Stock solutions in organic solvents such as methanol, ethanol, or DMSO should also be stored at -20°C.[1][7] One study has shown that a multi-mycotoxin standard in a water/methanol (50/50 v/v) solution with 0.1% formic acid is stable for at least 75 hours at 23°C under light exposure, suggesting good short-term stability in analytical solutions.[8]
Q3: Can I use water in my extraction solvent?
A3: While this compound has low water solubility, the use of aqueous-organic solvent mixtures is common in mycotoxin extraction. However, the presence of water, especially under non-neutral pH conditions, increases the risk of hydrolysis of the ester and amide bonds in the this compound molecule. If using an aqueous solvent system, it is advisable to work at low temperatures and neutral pH to minimize degradation. Using anhydrous solvents is a safer approach to prevent hydrolysis.
Q4: How can I minimize the degradation of this compound during solvent evaporation?
A4: To minimize degradation during solvent removal, use a rotary evaporator under reduced pressure at a low temperature (e.g., below 40°C). Avoid prolonged exposure to heat. Alternatively, a stream of inert gas (e.g., nitrogen) can be used to evaporate the solvent at room temperature.
Q5: What are "matrix effects" and how do they affect my this compound extraction?
A5: Matrix effects refer to the interference of other components present in the sample matrix with the extraction and analysis of the target analyte, in this case, this compound.[3] These effects can lead to an underestimation or overestimation of the this compound concentration.[2] To mitigate matrix effects, you can dilute the sample extract, use matrix-matched calibration standards, or incorporate a sample clean-up step (e.g., SPE) into your protocol.[5][9]
Experimental Protocols
General Protocol for Extraction of this compound from Fungal Culture
This protocol provides a general guideline. Optimization may be required depending on the specific fungal strain and culture conditions.
-
Harvesting and Lyophilization:
-
Separate the fungal mycelia from the liquid culture medium by filtration.
-
Freeze the mycelia in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.
-
-
Grinding:
-
Grind the lyophilized mycelia to a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Extraction:
-
Suspend the powdered mycelia in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of dichloromethane/methanol 2:1 v/v) at a ratio of 1:10 (w/v).
-
Agitate the suspension on a shaker at room temperature for at least 4 hours, or preferably overnight at 4°C.
-
-
Separation:
-
Centrifuge the suspension to pellet the mycelial debris.
-
Carefully collect the supernatant.
-
-
Re-extraction (Optional but Recommended):
-
Resuspend the mycelial pellet in a fresh portion of the extraction solvent and repeat the extraction process to maximize recovery.
-
Pool the supernatants from all extractions.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., methanol).
-
Filter the reconstituted extract through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.
-
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways for this compound.
General Workflow for this compound Extraction
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Metabolite Profiling of Mycotoxin Enniatin B Biodegradation by Bacillus tequilensis [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigation of Mycotoxins in Food—Is It Possible? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradient for Enniatin A1 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of Enniatin A1.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its analogues.
1. Poor Resolution Between this compound and Other Enniatins
Problem: this compound peak is co-eluting or has poor separation from other enniatin analogues (e.g., Enniatin A, B, B1).
Possible Causes & Solutions:
-
Inadequate Gradient Slope: A steep gradient may not provide sufficient time for the separation of structurally similar compounds.
-
Solution: Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient). A shallower gradient can improve resolution for closely eluting peaks.
-
-
Incorrect Mobile Phase Composition: The choice and ratio of organic and aqueous phases are critical for selectivity.
-
Solution:
-
Experiment with different organic modifiers. While acetonitrile is common, methanol can offer different selectivity.
-
Adjust the initial and final concentrations of the organic mobile phase in your gradient to focus on the elution window of the enniatins.
-
-
-
Suboptimal Column Chemistry: The stationary phase may not be ideal for separating these cyclic depsipeptides.
-
Solution: Consider using a column with a different C18 chemistry or a phenyl-hexyl column which can provide alternative selectivity for aromatic-containing analytes.
-
2. Peak Tailing of this compound
Problem: The this compound peak exhibits a tail, leading to poor integration and reduced accuracy.
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Active silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[1][2]
-
Solution:
-
Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer accessible silanol groups.
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid (0.1%) or acetic acid to the mobile phase.[3] This protonates the silanol groups, reducing their interaction with the analytes.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[4]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination: A contaminated guard column or analytical column inlet can cause peak distortion.
-
Solution: Replace the guard column and/or flush the analytical column.
-
3. Peak Fronting of this compound
Problem: The this compound peak shows a leading edge, which is less common than tailing but can still affect quantification.
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the initial mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting too much sample can also cause fronting.[4]
-
Solution: Decrease the sample concentration or injection volume.
-
4. Broad Peaks
Problem: The this compound peak is wider than expected, leading to decreased sensitivity and poor resolution.
Possible Causes & Solutions:
-
Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to broader peaks.
-
Solution: Replace the analytical column.
-
-
Slow Gradient: While a shallow gradient can improve resolution, an excessively slow gradient can lead to peak broadening due to diffusion.
-
Solution: Optimize the gradient time to balance resolution and peak width.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting gradient for this compound separation on a C18 column?
A good starting point for a reversed-phase C18 column is a linear gradient with water and acetonitrile (both often containing a small percentage of an additive like formic acid). For example, you could start with a gradient of 50-95% acetonitrile over 10-15 minutes. This can then be optimized based on the initial results.
Q2: What mobile phase additives are recommended for this compound analysis?
Mobile phase additives can significantly improve peak shape and resolution.[5] For this compound, which is a neutral molecule, acidic modifiers are primarily used to suppress the ionization of residual silanol groups on the stationary phase.[1]
-
Formic Acid (0.1%): Commonly used in LC-MS applications as it is volatile and improves peak shape for a wide range of compounds.
-
Acetic Acid (0.1%): Another volatile acid that can be effective in improving peak shape.[3]
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol have different solvent strengths and can provide different selectivities.
-
Acetonitrile: Generally has a lower viscosity and higher elution strength in reversed-phase HPLC, often resulting in sharper peaks and shorter retention times.
-
Methanol: Can offer different selectivity due to its protic nature and may be beneficial if co-elution is an issue with acetonitrile.
It is often worthwhile to screen both solvents during method development.
Q4: At what wavelength should I detect this compound?
Enniatins do not have a strong chromophore, which can make UV detection challenging. Detection is often performed at low UV wavelengths, typically in the range of 200-220 nm. For higher sensitivity and specificity, mass spectrometry (MS) detection is preferred.
Q5: How can I improve the sensitivity of my this compound analysis?
-
Use a Mass Spectrometer (MS) Detector: LC-MS/MS is the most sensitive and selective method for the determination of enniatins.[6]
-
Optimize Sample Preparation: A clean sample extract will result in a better signal-to-noise ratio.
-
Reduce Peak Broadening: Sharper peaks are taller, leading to better sensitivity. Follow the troubleshooting steps for broad peaks.
Data Presentation
Table 1: Reported HPLC Conditions for Enniatin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 5 mM Ammonium Acetate | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile | Methanol + 0.1% Formic Acid |
| Gradient | 50-95% B in 10 min | 60-100% B in 15 min | 40-90% B in 12 min |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 35 °C | 45 °C |
| Detection | MS/MS | UV @ 210 nm | MS/MS |
Experimental Protocols
Protocol 1: General Screening Method for this compound using LC-MS/MS
This protocol provides a starting point for the analysis of this compound in a sample matrix.
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction appropriate for your sample matrix to isolate the enniatins.
-
Evaporate the solvent and reconstitute the residue in a solvent compatible with the initial mobile phase (e.g., 50:50 water:acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS/MS System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Gradient Program:
-
Start at 50% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 8 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to 50% Mobile Phase B over 0.1 minutes.
-
Equilibrate at 50% Mobile Phase B for 2 minutes before the next injection.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the appropriate precursor and product ions for this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC gradient optimization.
Caption: Common HPLC peak shape issues.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. chromtech.com [chromtech.com]
- 3. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. longdom.org [longdom.org]
- 6. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Enniatin A1 and Enniatin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two prominent emerging mycotoxins, Enniatin A1 and Enniatin B1. Produced by various Fusarium species, these cyclic hexadepsipeptides are increasingly detected as contaminants in cereal grains and food products. Understanding their differential cytotoxic profiles is crucial for risk assessment and potential therapeutic applications. This document summarizes key experimental data, details relevant methodologies, and visualizes the cellular signaling pathways implicated in their toxic action.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of this compound and Enniatin B1 has been evaluated across a range of human and animal cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized below. These values have been compiled from various studies employing common cytotoxicity assays such as MTT, Alamar Blue, and BrdU.
| Cell Line | Compound | IC50 (µM) | Exposure Time | Assay | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | This compound | ~10-25 | Not Specified | MTT | [1] |
| This compound | 14.9 | 24h | Alamar Blue | [2] | |
| This compound | 3.4 | 24h | BrdU | [2] | |
| Enniatin B1 | ~10-25 | Not Specified | MTT | [1] | |
| Enniatin B1 | 8.5 | 48h | Not Specified | [3] | |
| Enniatin B1 | 36 | 24h | Alamar Blue | [3] | |
| Enniatin B1 | 24.3 - 8.5 | 24h - 72h | Not Specified | [4] | |
| Enniatin B1 | 22.6 | 24h | Alamar Blue | [2] | |
| Enniatin B1 | 3.15 | 24h | BrdU | [2] | |
| Caco-2 (Human Colorectal Adenocarcinoma) | Enniatin B1 | 11.5 | 48h | Not Specified | [3] |
| Enniatin B1 | 10.8 - 0.8 | 24h - 72h | Not Specified | [4] | |
| HT-29 (Human Colorectal Adenocarcinoma) | Enniatin B1 | 3.7 | 48h | Not Specified | [3] |
| Enniatin B1 | 16.6 - 3.7 | 24h - 72h | Not Specified | [4] | |
| MRC-5 (Human Fetal Lung Fibroblast) | This compound | 6.4 | 24h | Alamar Blue | [2] |
| This compound | Not Specified | 24h | BrdU | [2] | |
| Enniatin B1 | 4.7 | 24h | Alamar Blue | [3] | |
| Enniatin B1 | 4.7 - 4.5 | 24h - 72h | Not Specified | [4] | |
| Enniatin B1 | 4.6 | 24h | Alamar Blue | [2] | |
| CHO-K1 (Chinese Hamster Ovary) | Enniatin B1 | 4.53 - 2.47 | Not Specified | Not Specified | [4] |
| H4IIE (Rat Hepatoma) | This compound | ~1-2.5 | Not Specified | MTT | [1] |
| Enniatin B1 | ~1-2.5 | Not Specified | MTT | [1] | |
| C6 (Rat Glioma) | This compound | ~10-25 | Not Specified | MTT | [1] |
| Enniatin B1 | ~10-25 | Not Specified | MTT | [1] | |
| CCF-STTG1 (Human Astrocytoma) | Enniatin B1 | 4.4 | Not Specified | CCK-8 | [3] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited in the comparative data are provided below. These protocols are representative of standard procedures used for assessing mycotoxin cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Enniatin B1. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Alamar Blue (Resazurin) Assay
The Alamar Blue assay quantitatively measures cell proliferation and cytotoxicity. The assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density and allow them to adhere for 24 hours.
-
Compound Exposure: Expose the cells to a range of concentrations of this compound or Enniatin B1.
-
Incubation: Incubate for the specified duration (e.g., 24 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent (10% of the culture volume) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm (reference wavelength).
-
Data Analysis: Determine cell viability as a percentage of the control and calculate IC50 values.
BrdU (5-bromo-2'-deoxyuridine) Assay
The BrdU assay is a colorimetric immunoassay for the quantification of cell proliferation, based on the measurement of BrdU incorporation during DNA synthesis in replicating cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound or Enniatin B1 for the desired time.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and DNA Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to the cells.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase (POD) and incubate.
-
Substrate Reaction: Add the peroxidase substrate, which is converted into a colored product.
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader.
-
Data Analysis: The amount of color is directly proportional to the amount of DNA synthesis and thereby to the number of proliferating cells.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound and Enniatin B1 are mediated through the modulation of several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing cytotoxicity.
General workflow for in vitro cytotoxicity assessment.
Both this compound and B1 have been shown to affect the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical for cell proliferation and survival.[1]
Modulation of ERK and NF-κB pathways by Enniatins.
Furthermore, Enniatin B1 has been specifically implicated in the inhibition of the Nrf2/HO-1 and JAK/STAT3 signaling pathways, which are involved in oxidative stress response and cell survival, respectively.[5]
Inhibition of Nrf2/HO-1 and JAK/STAT3 pathways by Enniatin B1.
References
- 1. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plus.ac.at [plus.ac.at]
- 5. researchgate.net [researchgate.net]
Validating Enniatin A1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enniatin A1's performance with other alternatives, supported by experimental data. It delves into the nuanced mechanisms of this emerging mycotoxin, moving beyond its historical classification as a simple ionophore to explore its complex interactions with cellular signaling pathways.
Redefining the Mechanism: Beyond a Simple Ionophore
Initially characterized as a potassium-selective ionophore, recent studies have revealed a more intricate mechanism of action for this compound. While it does exhibit ionophoric activity, its primary cytotoxic and pro-apoptotic effects appear to be mediated through distinct signaling pathways. A 2024 study demonstrated that this compound and B1 are not classical Ca2+ ionophores[1][2][3][4][5]. Instead, this compound induces Ca2+ influx through store-operated channels (SOCs)[1][2][3][4][5]. This influx is influenced by the mitochondrial status, as the mitochondrial uncoupler FCCP was found to reduce it[1][2][3][4][5].
Furthermore, both this compound and B1 have been shown to alter mitochondrial function by inducing the opening of the mitochondrial permeability transition pore (mPTP)[1][2][3][4][5]. This disruption of mitochondrial integrity is a key event leading to apoptosis.
Induction of Apoptosis and Disruption of ERK Signaling
This compound has been identified as an inducer of apoptosis. In H4IIE hepatoma cells, Enniatins A1, B, and B1 were all found to increase caspase 3/7 activity and nuclear fragmentation, which are hallmarks of apoptotic cell death[6][7].
A significant aspect of this compound's anti-proliferative activity is its ability to disrupt the extracellular signal-regulated kinase (ERK) signaling pathway[6][7][8]. This compound and B1 were shown to decrease the activation of ERK (p44/p42), a key kinase involved in cell proliferation[6][7]. Interestingly, a screening of 24 additional protein kinases involved in cell proliferation, survival, angiogenesis, and metastasis showed no inhibitory activity by enniatins, highlighting the specificity of their action on the ERK pathway[6][7].
Additionally, Enniatins A1 and B1 have been observed to moderately inhibit tumor necrosis factor α (TNF-α)-induced NF-κB activation[6][7].
Comparative Cytotoxicity of Enniatins
The cytotoxic effects of this compound have been evaluated across various cancer cell lines and compared with other enniatins and the related mycotoxin beauvericin. The following table summarizes the 50% inhibitory concentrations (IC50) from different studies.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | H4IIE | Not Specified | ~1-2.5 | [7] |
| Enniatin B | H4IIE | Not Specified | ~1-2.5 | [7] |
| Enniatin B1 | H4IIE | Not Specified | ~1-2.5 | [7] |
| This compound | HepG2 | Not Specified | ~10-25 | [7] |
| Enniatin B | HepG2 | Not Specified | ~10-25 | [7] |
| Enniatin B1 | HepG2 | Not Specified | ~10-25 | [7] |
| This compound | C6 | Not Specified | ~10-25 | [7] |
| Enniatin B | C6 | Not Specified | ~10-25 | [7] |
| Enniatin B1 | C6 | Not Specified | ~10-25 | [7] |
| Enniatin A | MRC-5 | BrdU | 0.8 | [9] |
| This compound | HepG2 | Alamar Blue | 14.9 | [10] |
| This compound | HepG2 | BrdU | 3.4 | [10] |
| Enniatin B | MRC-5 | BrdU | 3.6 | [9] |
| Beauvericin | Not Specified | Not Specified | > Enniatin mixture | [11] |
Experimental Protocols
Calcium Flux Assay
To investigate the effects of this compound on intracellular calcium levels, the following protocol is typically employed:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specific duration at 37°C.
-
Baseline Measurement: The baseline fluorescence is recorded using a fluorometer or a fluorescence microscope.
-
Compound Addition: this compound is added to the cells at the desired concentration.
-
Fluorescence Monitoring: Changes in intracellular calcium concentration are monitored over time by recording the fluorescence intensity.
-
Controls: Positive controls (e.g., ionomycin) and negative controls (vehicle) are included to validate the assay.
-
Inhibitor Studies: To dissect the mechanism, the experiment can be repeated in the presence of inhibitors of specific calcium channels (e.g., store-operated channel inhibitors) or mitochondrial function (e.g., FCCP)[1][2][3][4][5].
Apoptosis Assay (Caspase 3/7 Activity)
The induction of apoptosis by this compound can be quantified by measuring the activity of executioner caspases 3 and 7:
-
Cell Treatment: H4IIE cells are treated with various concentrations of this compound for a defined period.
-
Lysis: Cells are lysed to release intracellular contents.
-
Caspase Substrate Addition: A luminogenic or fluorogenic substrate for caspase-3/7 is added to the cell lysate.
-
Signal Measurement: The luminescence or fluorescence generated by the cleavage of the substrate by active caspases is measured using a luminometer or fluorometer.
-
Data Analysis: The signal is normalized to the number of cells or protein concentration and compared to untreated controls.
Western Blot for ERK Phosphorylation
To assess the effect of this compound on the ERK signaling pathway, the phosphorylation status of ERK can be analyzed by Western blotting:
-
Cell Treatment and Lysis: Cells are treated with this compound, and whole-cell lysates are prepared.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Visualizing the Mechanisms
To better understand the complex interactions of this compound, the following diagrams illustrate its key signaling pathways and a typical experimental workflow.
Caption: this compound Signaling Pathway
Caption: Calcium Flux Assay Workflow
References
- 1. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria | Semantic Scholar [semanticscholar.org]
- 3. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Fusarium mycotoxins enniatins and beauvericin cause mitochondrial dysfunction by affecting the mitochondrial volume regulation, oxidative phosphorylation and ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enniatin A1: A Potential Challenger to Drug Resistance in Cancer Cells
For Immediate Release
[City, State] – [Date] – A growing body of evidence suggests that Enniatin A1, a naturally occurring cyclic hexadepsipeptide, exhibits significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of this compound's performance, particularly in the context of drug-resistant cancers, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Performance Against Drug-Resistant Cancer Cells: A Comparative Look
Drug resistance remains a formidable obstacle in cancer therapy. One of the most common mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, rendering them ineffective.
| Compound | Cell Line | Resistance Profile | IC50 Value | Reference |
| Doxorubicin | MCF-7 | Sensitive | 2.50 µM | [1] |
| MCF-7/ADR | Resistant (P-gp overexpression) | 13.2 ± 0.2 µg/mL (~24.2 µM) | [2] | |
| This compound | HepG-2 (Human hepatocellular carcinoma) | Not specified | 2.6 µM - 11.4 µM | [3] |
| HepaRG (Human hepatic cell line) | Not specified | 3.36 ± 0.21 µM | [3] | |
| H4IIE (Rat hepatoma) | Not specified | ~5 µM | [4] | |
| Enniatin Mix | GLC-4/adr (MVP-overexpressing human small cell lung carcinoma) | Resistant | 1.41 ± 0.20 µM | [5] |
Note: The IC50 values for Doxorubicin in MCF-7/ADR are presented in µg/mL in the source and have been converted to µM for a more direct comparison, assuming a molecular weight of 543.5 g/mol .
The data clearly demonstrates the significant increase in the IC50 value for Doxorubicin in the resistant MCF-7/ADR cell line, highlighting the challenge of P-gp-mediated drug resistance. Notably, a mixture of enniatins has shown potent activity in another multidrug-resistant cell line, suggesting that these compounds may be less susceptible to this common resistance mechanism. Further studies are warranted to determine the specific IC50 of this compound in P-gp overexpressing cell lines for a direct comparison.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of cell viability and drug cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: A series of dilutions of this compound and Doxorubicin are prepared in the complete culture medium. The existing medium is removed from the wells and replaced with the medium containing the different drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action is multifaceted. As an ionophore, it can disrupt cellular ion homeostasis. Furthermore, it has been shown to induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival. In the context of drug resistance, its interaction with P-glycoprotein is of particular interest.
P-glycoprotein-Mediated Drug Efflux and Potential Interaction with this compound
The following diagram illustrates the mechanism of P-gp-mediated drug efflux, a primary driver of resistance in cell lines like MCF-7/ADR, and the potential interaction of this compound with this process.
Caption: P-gp mediated drug efflux and this compound's potential interaction.
This diagram illustrates how P-glycoprotein actively transports drugs like Doxorubicin out of the cancer cell, preventing them from reaching their intracellular targets. Enniatins have been identified as substrates for P-gp, which could imply that they are also susceptible to this efflux mechanism. However, some studies suggest that certain compounds can also act as inhibitors of P-gp, potentially restoring the efficacy of other chemotherapeutic agents.
Modulation of ERK Signaling Pathway by this compound
This compound has also been shown to interfere with critical signaling pathways that promote cancer cell proliferation and survival, such as the ERK pathway.
Caption: Simplified ERK signaling pathway and its inhibition by this compound.
The ERK signaling pathway is a key regulator of cell growth and is often hyperactivated in cancer. By inhibiting the activation of ERK, this compound can disrupt this pro-survival signaling, leading to apoptosis. This mechanism of action is particularly relevant as the ERK pathway has also been implicated in the development of drug resistance.
Conclusion
This compound demonstrates promising cytotoxic activity against cancer cells. While further research is needed to fully elucidate its efficacy in a wide range of drug-resistant models and to determine its precise mechanism of interaction with drug efflux pumps like P-glycoprotein, the existing data suggests that this compound and related compounds represent a valuable avenue for the development of novel therapeutic strategies to combat drug-resistant cancers. Its ability to modulate critical signaling pathways like ERK further enhances its potential as a multi-faceted anticancer agent. The detailed protocols and mechanistic insights provided in this guide are intended to support and accelerate these vital research efforts.
References
- 1. This compound | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
Enniatin A1 in Combination with Other Fusariotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological effects of Enniatin A1 when combined with other prevalent fusariotoxins. The data presented herein is collated from various in vitro studies, offering insights into the synergistic, additive, and antagonistic interactions of these mycotoxin combinations. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development endeavors.
Combined Cytotoxicity of this compound with Other Fusariotoxins
The interaction of this compound with other mycotoxins can result in a spectrum of effects, ranging from a significant increase in toxicity (synergism) to a reduction in expected toxicity (antagonism). The following tables summarize the quantitative data from various studies on the combined cytotoxicity of this compound with other enniatins and deoxynivalenol (DON).
Table 1: Combined Effects of this compound with Other Enniatins on Caco-2 Cells
| Mycotoxin Combination | Cell Line | Exposure Time | IC50 (µM) - Individual | IC50 (µM) - Combination | Interaction Type | Combination Index (CI) | Reference |
| This compound + Enniatin B | Caco-2 | 24h | ENN A1: >15, ENN B: >15 | - | Synergistic | 0.33-0.52 | [1][2][3][4] |
| This compound + Enniatin B1 | Caco-2 | 24h | ENN A1: >15, ENN B1: >15 | - | Synergistic | 0.33-0.52 | [1][2][3] |
| This compound + Enniatin A + Enniatin B | Caco-2 | 24h | ENN A1: >15, ENN A: >15, ENN B: >15 | - | Synergistic | 0.33-0.52 | [1][2][3] |
| This compound + Enniatin A | Caco-2 | 24h | ENN A1: >15, ENN A: >15 | - | Additive | - | [1][2][3] |
| This compound + Enniatin B + Enniatin B1 | Caco-2 | 24h | ENN A1: >15, ENN B: >15, ENN B1: >15 | - | Additive | - | [1][2][3] |
| This compound + Enniatin A + Enniatin B1 | Caco-2 | 24h | ENN A1: >15, ENN A: >15, ENN B1: >15 | - | Additive | - | [1][2][3] |
| This compound + Enniatin A + Enniatin B + Enniatin B1 | Caco-2 | 24h | - | - | Additive | - | [1][2][3] |
Note: The referenced study indicates that the IC50 values for individual enniatins were greater than the highest tested concentration of 15 µM. The Combination Index (CI) was used to determine the nature of the interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Combined Effects of this compound with Deoxynivalenol (DON) on HepG2 Cells
| Mycotoxin Combination | Cell Line | Exposure Time | IC50 (µM) - Individual | Interaction Type | Combination Index (CI) | Reference |
| This compound + Deoxynivalenol (DON) | HepG2 | - | - | Additive/Antagonistic | Additive at 1/8 IC50 of ENB1 | [5][6] |
Note: The interaction between this compound and DON appears to be concentration-dependent. While a study on a mixture of enniatins with DON on HepG2 cells showed that Enniatin B1 at 1/8 of its IC50 in combination with DON had an additive effect, other enniatin combinations, particularly with Enniatin B, demonstrated strong antagonism.[5][6] Specific quantitative data for the combination of this compound and DON was not detailed in the provided search results.
Experimental Protocols
Cytotoxicity Assessment of Mycotoxin Combinations in Caco-2 Cells
This protocol outlines the methodology used to assess the cytotoxic effects of individual and combined mycotoxins on human colon adenocarcinoma (Caco-2) cells.
1. Cell Culture and Maintenance:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to attach and grow for 24 hours.
2. Mycotoxin Preparation and Exposure:
-
Stock solutions of this compound and other fusariotoxins are prepared in a suitable solvent (e.g., DMSO or ethanol) and diluted to the desired concentrations in cell culture medium. The final solvent concentration in the medium should be non-toxic to the cells (typically ≤ 0.5%).
-
Cells are treated with individual mycotoxins or their combinations at various concentrations. Control wells receive medium with the solvent at the same final concentration.
-
The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
3. Cell Viability Assay (MTT Assay):
-
Following the incubation period, the culture medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
The MTT solution is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The 50% inhibitory concentration (IC50) for each mycotoxin is calculated from the dose-response curves.
-
The type of interaction (synergism, additivity, or antagonism) for the mycotoxin combinations is determined using the Combination Index (CI) method based on the Chou-Talalay method.
Signaling Pathways and Mechanisms of Action
The combined effects of this compound and other fusariotoxins can be attributed to their impact on various cellular signaling pathways. Recent studies have highlighted the involvement of the PI3K/Akt/FoxO and Ras/PI3K/Akt pathways in the antagonistic interactions observed between enniatins and deoxynivalenol.
Experimental Workflow for Investigating Combined Mycotoxin Effects
Signaling Pathway of Enniatins and DON Interaction
Studies on the combined effects of enniatins and deoxynivalenol (DON) in Caco-2 and HepG2 cells have revealed an antagonistic interaction that is mediated through the Ras/PI3K/Akt and PI3K/Akt/FoxO signaling pathways.[7][8] DON is known to induce cytotoxicity, partly by inhibiting these pro-survival pathways. However, when co-exposed with certain enniatins, these pathways can be reactivated, leading to a reduction in DON-induced cell death.
Discussion and Future Perspectives
The available data indicates that the interactions between this compound and other fusariotoxins are complex and dependent on the specific combination, concentrations, and cell type used. While synergistic cytotoxic effects have been observed when this compound is combined with other enniatins, its interaction with DON appears to be more nuanced, with evidence suggesting potential antagonism through the modulation of key cell survival pathways.
A significant gap in the current research is the lack of specific data on the combined effects of this compound with other major fusariotoxins such as zearalenone, fumonisins, and T-2 toxin. Given the frequent co-occurrence of these mycotoxins in contaminated food and feed, further studies are crucial to fully understand the potential risks to human and animal health. Future research should focus on:
-
Investigating the combined effects of this compound with zearalenone, fumonisins, and T-2 toxin using various in vitro and in vivo models.
-
Elucidating the molecular mechanisms underlying the observed synergistic, additive, and antagonistic interactions.
-
Conducting long-term and low-dose exposure studies to assess the chronic effects of these mycotoxin combinations.
A comprehensive understanding of these interactions is essential for accurate risk assessment and the development of effective strategies for the mitigation and management of mycotoxin contamination in the food chain.
References
- 1. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction effects of Fusarium enniatins (A, A1, B and B1) combinations on in vitro cytotoxicity of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PI3K/Akt/FoxO Pathway Mediates Antagonistic Toxicity in HepG2 Cells Coexposed to Deoxynivalenol and Enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unexpected antagonism of deoxynivalenol and enniatins in intestinal toxicity through the Ras/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Enniatin A1
For researchers, scientists, and drug development professionals engaged in the analysis of the emerging mycotoxin Enniatin A1, a robust and reliable analytical methodology is paramount. This guide provides a comprehensive cross-validation of common analytical techniques, focusing on providing the detailed experimental data and protocols necessary to make informed decisions for specific research needs.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of this compound in a variety of complex matrices due to its high sensitivity, selectivity, and accuracy.[1]
Summary of Performance Data
The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the determination of this compound. This data allows for a direct comparison of the method's capabilities across different sample types.
| Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Precision (RSD%) | Reference |
| Pig Plasma | 0.1 ng/mL | ≤ 10 pg/mL | 95.8 - 104.2 | Within-run: < 10.5, Between-run: < 11.3 | [2] |
| Human Plasma | 20 - 40 ng/L | - | 85 - 120 | Intra-day: < 18, Inter-day: < 21 | [3][4] |
| Human Urine | 5 - 20 ng/L | - | 85 - 120 | Intra-day: < 18, Inter-day: < 21 | [3][4] |
| Maize | 34 ng/g | - | - | - | [5] |
| Wheat-based products | 0.5 - 12 µg/kg | 0.5 - 12 µg/kg | 61 - 127 | Intra-day: < 14, Inter-day: < 21 | [6] |
| Cereals | 0.013 µg/kg | 0.004 µg/kg | - | - | [7] |
Experimental Protocols
A critical step in the analysis of this compound is the efficient extraction from the sample matrix while minimizing interferences.
-
Pig Plasma: A simple deproteinization step is employed using acetonitrile. The supernatant is then evaporated and the residue is reconstituted in an acetonitrile/water mixture.[2]
-
Human Plasma & Urine: These methods involve a solid-phase extraction (SPE) cleanup step, often using graphitized carbon black cartridges, after an initial pretreatment specific to each matrix.[3][4]
-
Cereal and Wheat-Based Products: Various extraction techniques have been reported, including shaking, Ultra-Turrax homogenization, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[6][7] The choice of method can influence recovery and matrix effects.[6]
Ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) systems are used to separate this compound from other sample components.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (typically acetonitrile or methanol) is employed. Additives such as formic acid or ammonium formate are often included to improve ionization efficiency.[3][8]
-
Flow Rate: Flow rates are typically in the range of 0.2-0.5 mL/min.
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is the most common detector. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound. The use of isotopically labeled internal standards is recommended for accurate quantification.[7]
Experimental Workflow
Figure 1. General workflow for the analysis of this compound by LC-MS/MS.
Alternative Screening Methods
While LC-MS/MS provides the most definitive results, other techniques can be employed for screening purposes, offering advantages in terms of speed and cost. However, for this compound specifically, validated methods and extensive performance data are less readily available in the scientific literature.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of mycotoxins.[9]
General Advantages:
-
High sample throughput as multiple samples can be run simultaneously.
-
Lower cost of instrumentation and consumables compared to LC-MS/MS.
-
Visual detection of separated compounds.
Limitations for this compound:
-
Lower sensitivity and selectivity compared to LC-MS/MS, which can be a significant drawback when dealing with trace levels of contamination in complex matrices.[10]
-
A comprehensive search of the current literature did not yield specific, validated HPTLC methods with detailed performance data for the quantitative analysis of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunological assay that utilizes the specific binding of antibodies to the target analyte. It is a common screening tool for many mycotoxins.[11][12]
General Advantages:
-
Rapid and easy to perform, making it suitable for high-throughput screening.[12]
-
Often available in user-friendly kit formats.
-
Requires minimal sample clean-up.[12]
Limitations for this compound:
-
Potential for cross-reactivity with structurally similar compounds, which could lead to false-positive results.
-
Generally provides semi-quantitative or qualitative results.
-
Specific and validated commercial ELISA kits for this compound are not widely documented in the reviewed scientific literature.
Cross-Validation and Method Selection
A direct cross-validation study comparing LC-MS/MS, HPTLC, and ELISA for the analysis of this compound in the same set of samples is not currently available in the published literature. Based on the existing data, the following recommendations can be made:
-
For accurate and reliable quantification of this compound for research, regulatory, and drug development purposes, LC-MS/MS is the unequivocally recommended method. Its superior sensitivity, selectivity, and demonstrated performance across various matrices make it the most dependable choice.
-
For rapid screening of a large number of samples , HPTLC and ELISA could be considered as potential preliminary tools. However, due to the lack of specific validated methods and performance data for this compound, any positive results obtained by these screening methods must be confirmed by a validated LC-MS/MS method.
The logical relationship for selecting an analytical method for this compound is depicted in the following diagram:
Figure 2. Decision tree for selecting an analytical method for this compound.
References
- 1. In Vitro Effects of Enniatin A on Steroidogenesis and Proliferation of Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of ultra-high-performance liquid chromatography-tandem mass spectrometry methods for the simultaneous determination of beauvericin, enniatins (A, A1, B, B1) and cereulide in maize, wheat, pasta and rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Enniatin A1 Treated Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Enniatin A1 on mammalian cells. Due to the limited availability of direct high-throughput transcriptomic data for this compound, this guide leverages available data from closely related enniatins, primarily Enniatin B (ENN B) and Enniatin B1 (ENN B1), to infer and compare the potential transcriptomic landscape of this compound-treated cells. This comparison is supplemented with known functional data for this compound to provide a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a cyclic hexadepsipeptide mycotoxin, is known for its cytotoxic and apoptotic effects. While comprehensive transcriptomic data for this compound is not yet publicly available, studies on the related compounds ENN B and ENN B1 reveal significant perturbations in key cellular pathways. This guide synthesizes these findings to provide a comparative framework. The primary cellular processes affected by enniatins include:
-
Cholesterol Biosynthesis: A significant downregulation of genes involved in the cholesterol biosynthesis pathway is a key transcriptomic signature of enniatin treatment.
-
Mitochondrial Function and Oxidative Stress: Enniatins impact the expression of genes related to the electron transport chain and oxidative phosphorylation, leading to mitochondrial dysfunction.
-
Apoptosis and Cell Cycle Regulation: Transcriptomic changes reflect the induction of apoptosis and cell cycle arrest, consistent with the known cytotoxic effects of enniatins.
-
ERK Signaling Pathway: this compound has been shown to disrupt the ERK signaling pathway, a key regulator of cell proliferation and survival.
Comparative Data on Cellular Effects
While a direct transcriptomic comparison is challenging, we can compare the known functional effects of this compound with the transcriptomic changes induced by ENN B and ENN B1.
| Feature | This compound | Enniatin B & B1 (Transcriptomic Data) | Supporting Experimental Data |
| Cytotoxicity | High, with IC50 values in the low micromolar range in various cell lines.[1] | Induce dose-dependent cytotoxicity.[1] | Comparative IC50 values in HepaRG cells show ENN A1 to be more cytotoxic than ENN B and B1.[1] |
| Apoptosis Induction | Induces apoptosis through caspase activation and nuclear fragmentation.[2] | Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. | Enniatins A1 and B1 induce apoptosis in H4IIE hepatoma cells.[2] |
| Cholesterol Biosynthesis | Causes a significant reduction in cellular cholesterol levels.[1] | Significant downregulation of 23 out of 27 genes in the cholesterol biosynthesis pathway in HepaRG spheroids.[3] | This compound treatment of HepaRG spheroids leads to a ~37% reduction in cholesterol.[1] |
| ERK Signaling | Inhibits the phosphorylation of ERK (p44/p42).[2][4] | Transcriptomic data for ENN B/B1 does not specifically highlight ERK pathway modulation, suggesting this may be a more specific effect of ENN A1. | Western blot analysis shows decreased p-ERK levels in H4IIE cells treated with this compound.[2] |
| Mitochondrial Function | Disrupts mitochondrial membrane potential. | Downregulation of genes involved in the electron transport chain and oxidative phosphorylation.[5] | Studies in Jurkat cells exposed to ENN B show altered expression of mitochondrial-related genes.[5] |
Experimental Protocols
A detailed protocol for a representative transcriptomic (RNA-Seq) experiment to compare the effects of this compound and a control substance is provided below. This protocol is based on methodologies described in studies investigating the transcriptomic effects of mycotoxins.[6]
Experimental Workflow for Comparative Transcriptomics
References
- 1. mdpi.com [mdpi.com]
- 2. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transcriptional Changes after Enniatins A, A1, B and B1 Ingestion in Rat Stomach, Liver, Kidney and Lower Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Validating the Role of the ERK Pathway in Enniatin A1 Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Enniatin A1's toxicity, with a specific focus on validating the involvement of the Extracellular signal-regulated kinase (ERK) pathway. We will objectively compare its performance with other enniatins and provide supporting experimental data to elucidate its mechanism of action.
Introduction to this compound and the ERK Pathway
This compound is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is a common contaminant of cereal grains and has garnered significant interest due to its diverse biological activities, including cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][2] The primary mechanism of enniatin-induced toxicity has long been attributed to its ionophoric properties, which disrupt cellular ion homeostasis. However, emerging evidence points towards the modulation of specific signaling pathways as a key component of its cytotoxic action.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial regulators of cell proliferation, differentiation, and apoptosis. The ERK pathway, in particular, is often associated with cell survival and proliferation. However, its sustained activation can also lead to apoptosis in certain cellular contexts. Several studies have suggested that this compound's toxicity may be mediated, at least in part, through its interaction with the ERK pathway.[1][2] This guide will delve into the experimental evidence supporting this hypothesis.
Comparative Cytotoxicity of this compound
This compound consistently demonstrates potent cytotoxic effects across a range of cell lines. Its efficacy, however, varies depending on the specific cell type and the presence of other enniatin analogues. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in comparison to other enniatins in various cancer and non-cancer cell lines.
| Cell Line | Cell Type | This compound IC50 (µM) | Other Enniatins IC50 (µM) | Reference |
| H4IIE | Rat Hepatoma | ~1-2.5 | Enniatin B: ~1-2.5; Enniatin B1: ~1-2.5 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | ~10-25 | Enniatin B: ~10-25; Enniatin B1: ~10-25 | [1] |
| C6 | Rat Glioma | ~10-25 | Enniatin B: ~10-25; Enniatin B1: ~10-25 | [1] |
| MRC-5 | Human Fetal Lung Fibroblast | 1.4 - 4.0 (BrdU assay) | Enniatin A: 0.8; Enniatin B: 3.6 | [3][4] |
| Caco-2 | Human Colorectal Adenocarcinoma | 12.3 (24h) | Enniatin B1: 19.5 (24h) | [5] |
The ERK Pathway in this compound-Induced Apoptosis
Studies have demonstrated that this compound can induce apoptosis, a form of programmed cell death, in susceptible cell lines. This process is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic program. A key finding is the observed decrease in the phosphorylation of ERK (p44/p42) in response to this compound treatment, suggesting an inhibitory effect on this typically pro-survival pathway.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis through the inhibition of the ERK signaling pathway.
Caption: Proposed mechanism of this compound-induced apoptosis via ERK pathway inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow to validate the role of the ERK pathway in this compound toxicity.
Caption: Experimental workflow for validating ERK's role in this compound toxicity.
Experimental Protocols
Western Blot Analysis of ERK Phosphorylation
This protocol describes the detection of phosphorylated and total ERK1/2 in cell lysates following this compound treatment.
1. Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., from Cell Signaling Technology, Cat# 9101, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To detect total ERK, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2 (e.g., from Cell Signaling Technology, Cat# 9102).
Caspase-3/7 Activity Assay
This fluorometric assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.
2. Assay Procedure:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega).
-
Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells according to the manufacturer's instructions.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
3. Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescence is proportional to the amount of caspase-3/7 activity.
-
Normalize the results to the number of viable cells if necessary.
Alternative Signaling Pathways in this compound Toxicity
While the inhibition of the ERK pathway appears to be a significant contributor to this compound's toxicity, it is not the sole mechanism. Other signaling pathways are also implicated.
-
JNK and p38 MAPK Pathways: Some studies on other mycotoxins have shown that the activation of JNK and p38 stress-activated protein kinases can promote apoptosis.[9][10] The role of these pathways in this compound toxicity is an area of active investigation.
-
Calcium Homeostasis: Enniatins, including A1, have been shown to modulate intracellular calcium levels.[11] This disruption of calcium signaling can trigger a cascade of events leading to mitochondrial dysfunction and apoptosis, potentially independent of or in concert with the ERK pathway.
Comparison with a Standard ERK Pathway Inhibitor: U0126
To put the inhibitory effect of this compound on the ERK pathway into perspective, it is useful to compare it with a well-characterized MEK inhibitor, U0126. U0126 specifically inhibits MEK1 and MEK2, the upstream kinases of ERK1 and ERK2.
| Feature | This compound | U0126 (MEK Inhibitor) |
| Primary Target | Not fully elucidated, likely multiple targets including ion transport and potentially upstream components of the ERK pathway. | MEK1 and MEK2 kinases.[11] |
| Effect on ERK Phosphorylation | Decreases ERK phosphorylation.[1][2] | Potently inhibits ERK phosphorylation.[11] |
| Induction of Apoptosis | Induces apoptosis in various cell lines.[1][2] | Can potentiate or antagonize apoptosis depending on the cellular context and stimulus.[11] |
| Other Effects | Ionophoric activity, modulation of Ca2+ signaling.[11] | Can have off-target effects independent of MEK inhibition. |
The comparison highlights that while both this compound and U0126 can lead to a reduction in ERK activity, their mechanisms and broader cellular effects are distinct. The multi-targeted nature of this compound may contribute to its potent and varied toxicological profile.
Conclusion
The available evidence strongly supports a role for the ERK signaling pathway in the cytotoxic and pro-apoptotic effects of this compound. Its ability to decrease ERK phosphorylation, a pathway typically associated with cell survival, represents a significant mechanism of its action, complementing its known ionophoric properties. For researchers in drug development, understanding this dual mechanism of action is crucial for evaluating the therapeutic potential and toxicological risks of this compound and related compounds. Further research is warranted to fully elucidate the direct molecular targets of this compound within the ERK cascade and to explore the interplay between its effects on ion homeostasis and intracellular signaling. This comparative guide provides a framework for designing and interpreting experiments aimed at further validating the role of the ERK pathway in this compound's biological activity.
References
- 1. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer cells ic50: Topics by Science.gov [science.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinatin induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fusarochromanone-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Enniatin A1
Enniatin A1 is a mycotoxin, a class of toxic secondary metabolites produced by fungi.[1][2][3] Due to its acute toxicity, proper handling and disposal are critical to ensure laboratory safety and environmental protection.[1][4] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste, tailored for research, scientific, and drug development professionals.
Hazard and Safety Information
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
Hazard Classification Data
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Source |
| Acute Toxicity - Oral | Category 3 | Danger | H301: Toxic if swallowed | [1][4] |
| Acute Toxicity - Dermal | Category 3 | Danger | H311: Toxic in contact with skin | [1][4] |
| Acute Toxicity - Inhalation | Category 3 | Danger | H331: Toxic if inhaled | [1][4] |
Detailed Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[4][5] Mycotoxins are chemically stable and resistant to standard disinfection methods; therefore, physical removal and containment for disposal by licensed professionals are the recommended approaches.[6][7]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound or its waste, ensure all appropriate PPE is worn.
-
Gloves: Wear chemical-resistant gloves.
-
Lab Coat: A lab coat or other protective clothing is required.[8]
-
Eye Protection: Use tightly fitting safety goggles.[8]
-
Respiratory Protection: Handle solid this compound and any procedures that may generate dust or aerosols within a certified chemical fume hood or while wearing an approved respirator.[8]
-
Ventilation: Always handle this compound in a well-ventilated area or at a designated workstation with appropriate exhaust ventilation.[4]
Step 2: Waste Segregation and Collection
Proper segregation is the first step in the waste disposal stream.
-
Identify Waste Streams: Designate separate, clearly marked waste streams for:
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, vials, and paper towels.
-
Liquid Waste: Contaminated solvents (this compound is soluble in DMSO, methanol, and ethanol) and aqueous solutions.[2][3] Note: this compound is insoluble in water.[3]
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.
-
-
Select Compatible Containers:
-
Use containers that are chemically compatible with the waste they will hold.[9] Plastic is often preferred for chemical waste.[10]
-
Ensure all containers are in good condition, free from damage, and have secure, leak-proof closures.[9]
-
Sharps must be collected in designated puncture-resistant sharps containers.[11][12]
-
Step 3: Labeling Hazardous Waste Containers
Proper labeling is crucial for safety and regulatory compliance.
-
Label every waste container with the words "Hazardous Waste" .[13]
-
Clearly identify the contents, including "this compound" and any other chemicals present (e.g., "Methanol"). Do not use chemical formulas or abbreviations.[13]
-
List the associated hazards (e.g., "Toxic," "Flammable" if mixed with flammable solvents).[13]
-
Record the date when waste was first added to the container (accumulation start date).[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store waste in a designated and controlled area pending pickup.
-
Designate an SAA: Establish an SAA at or near the point of waste generation (e.g., a specific benchtop or chemical fume hood).[10][13]
-
Secure Storage: Keep waste containers tightly closed except when adding waste.[10][13]
-
Segregate Incompatibles: Store waste containers in a manner that segregates incompatible materials to prevent dangerous reactions. For example, keep acidic waste away from basic waste and oxidizers away from organic materials.[9][13]
-
Adhere to Limits: Do not exceed the storage limits for an SAA (typically 55 gallons of hazardous waste or 1 quart for acutely toxic "P-listed" waste).[10]
Step 5: Arranging for Professional Disposal
This compound waste must not be disposed of in standard trash or poured down the drain.[4][10]
-
Contact EH&S: Follow your institution's procedures by contacting the Environmental Health & Safety (EH&S) department or equivalent office to arrange for a waste pickup.[10]
-
Licensed Disposal Service: The waste must be managed and disposed of by a licensed hazardous waste disposal service.[5][11] These professionals are trained to handle and transport toxic materials for final destruction, typically via incineration, which is one of the few methods effective at breaking down mycotoxins.[6]
Step 6: Decontamination of Surfaces and Equipment
After handling this compound and preparing waste for disposal, decontaminate all surfaces and equipment.
-
Wipe Surfaces: Thoroughly wipe down the work area (fume hood, benchtop) with a suitable solvent (e.g., ethanol) followed by a cleaning agent.
-
Dispose of Cleaning Materials: All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. respirarelabs.com [respirarelabs.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. echemi.com [echemi.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Enniatin A1
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Enniatin A1. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment. This compound, a mycotoxin produced by various Fusarium species, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2]
Enniatins, including this compound, are recognized for their cytotoxic properties, acting as ionophores that disrupt cellular ion homeostasis, which can lead to cell death.[1][3][4][5] While research into their potential as anticancer agents is ongoing, their inherent toxicity necessitates stringent safety measures.[6][7]
Quantitative Safety Data Summary
A comprehensive summary of the toxicological data for this compound is presented below. This information is aggregated from multiple safety data sheets and toxicology reports to provide a clear overview of the potential hazards.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Cytotoxicity (IC50) |
| Acute Toxicity (Oral) - Category 3 | 💀 | Danger | H301: Toxic if swallowed[1][2] | MRC-5 cells: 0.6-1.1 µM (BrdU assay)[6] |
| Acute Toxicity (Dermal) - Category 3 | 💀 | Danger | H311: Toxic in contact with skin[1][2] | Hep G2 cells: 1.4-4.0 µM (BrdU assay)[6] |
| Acute Toxicity (Inhalation) - Category 3 | 💀 | Danger | H331: Toxic if inhaled[1][2] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound to prevent exposure through inhalation, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
-
Respiratory Protection : A full-face respirator with combination cartridges for organic vapors and particulates (HEPA filters) is recommended, especially when handling the powdered form or creating solutions.[8][9][10] For lower-risk activities, a half-mask respirator with the same cartridge type may be sufficient, provided there is a good seal.[8]
-
Eye Protection : Tightly fitting safety goggles are essential to protect against airborne particles and splashes.[9][11] A full-face respirator provides integrated eye protection.
-
Skin and Body Protection :
-
Gloves : Wear nitrile or other chemical-resistant gloves at all times.[11] Double-gloving is recommended.
-
Coveralls : Disposable, particle-tight coveralls, such as DuPont™ Tyvek®, should be worn to prevent skin contact.[11][12][13]
-
Shoe Covers : Disposable shoe covers should be used to prevent the spread of contamination outside of the work area.[11]
-
-
Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[2][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][9]
Handling Procedures
-
Preparation : All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Weighing : Use a dedicated, contained balance for weighing the powder.
-
Solubilization : this compound is soluble in DMSO, methanol, and ethanol.[4][7] Prepare solutions in the fume hood.
-
Storage : Store this compound in a tightly sealed container at -20°C, protected from light.[4] The storage area should be clearly labeled as containing a highly toxic substance and be in a locked facility.[9]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable PPE (gloves, coveralls, shoe covers), contaminated labware (pipette tips, tubes), and excess this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Decontamination : Non-disposable equipment should be decontaminated with a suitable solvent (e.g., ethanol) followed by a thorough wash.
-
Waste Disposal : The sealed hazardous waste container must be disposed of through an accredited waste disposal service in accordance with all federal, state, and local regulations.[2] Do not dispose of this compound with household garbage or down the sewage system.[2]
Experimental Workflow and Safety Diagram
The following diagram outlines the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. Agricultural Mycotoxin Exposure Requires Proper PPE for Mold Remediation [int-enviroguard.com]
- 12. Farming PPE | Agricultural PPE | Veterinarian Apparel [dupont.com]
- 13. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
